Product packaging for 8-(Benzyloxy)-8-oxooctanoic acid(Cat. No.:)

8-(Benzyloxy)-8-oxooctanoic acid

Cat. No.: B8097430
M. Wt: 264.32 g/mol
InChI Key: KIDAZJWBHFODTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-(Benzyloxy)-8-oxooctanoic acid is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O4 B8097430 8-(Benzyloxy)-8-oxooctanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxo-8-phenylmethoxyoctanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c16-14(17)10-6-1-2-7-11-15(18)19-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDAZJWBHFODTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 8-(Benzyloxy)-8-oxooctanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

8-(Benzyloxy)-8-oxooctanoic acid, also known as mono-benzyl suberate, is a versatile chemical intermediate with significant potential in organic synthesis and pharmaceutical development. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its reactivity and stability. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to utilize this compound in their work.

Chemical Properties

This compound is a mono-ester derivative of suberic acid, a dicarboxylic acid. The introduction of the benzyl group imparts specific characteristics to the molecule, influencing its solubility, reactivity, and potential biological activity.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₀O₄[1][2]
Molecular Weight 264.32 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 34.5-35 °C[1]
Boiling Point 195-197 °C at 1.1 Torr[1]
Predicted pKa 4.76 ± 0.10[1]
Predicted Density 1.120 ± 0.06 g/cm³[1]
Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons of the benzyl group (typically in the range of 7.3-7.4 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), and multiplets for the aliphatic methylene protons of the octanedioic acid backbone. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the suberic acid chain.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the ester functionalities (typically in the region of 1700-1750 cm⁻¹). A broad O-H stretching band for the carboxylic acid group would also be present.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the benzyl group.

Solubility

Based on its structure, which contains both a polar carboxylic acid group and a nonpolar benzyl ester and aliphatic chain, this compound is expected to be soluble in a range of organic solvents.

SolventExpected Solubility
MethanolSoluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
AcetonitrileSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
WaterSparingly soluble

Experimental Protocols

Synthesis of this compound

The following protocol is a common and effective method for the synthesis of this compound.

  • Suberic acid (Octanedioic acid)

  • Benzyl alcohol

  • 4-Dimethylaminopyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Cyclohexane

  • Water

  • Silica gel for column chromatography

Synthesis_Workflow suberic_acid Suberic Acid reactants Combine Reactants in DCM suberic_acid->reactants benzyl_alcohol Benzyl Alcohol benzyl_alcohol->reactants dmap DMAP dmap->reactants dcc DCC dcc->reactants dcm DCM dcm->reactants stir Stir at RT for 1h reactants->stir concentrate Concentrate in vacuo stir->concentrate extraction Aqueous Workup & Ethyl Acetate Extraction concentrate->extraction purification Silica Gel Chromatography (Cyclohexane/Ethyl Acetate) extraction->purification product This compound purification->product Hydrolysis_Pathways start This compound acid_base Acid or Base Hydrolysis start->acid_base Heat hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) start->hydrogenolysis RT suberic_acid Suberic Acid acid_base->suberic_acid benzyl_alcohol Benzyl Alcohol acid_base->benzyl_alcohol hydrogenolysis->suberic_acid hydrogenolysis->benzyl_alcohol

References

An In-depth Technical Guide to the Synthesis and Characterization of 8-(Benzyloxy)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-(Benzyloxy)-8-oxooctanoic acid, a mono-protected derivative of the C8 dicarboxylic acid, suberic acid. This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science applications. Its bifunctional nature, possessing both a free carboxylic acid and a protected benzyl ester, allows for selective chemical modifications at either end of the eight-carbon chain. This document details a reliable synthetic protocol, presents key physical and spectral characterization data, and illustrates the experimental workflow. Furthermore, a hypothetical signaling pathway is presented to contextualize the potential application of suberic acid derivatives in biomedical research.

Introduction

This compound, also known as suberic acid monobenzyl ester, is a derivative of octanedioic acid (suberic acid). Dicarboxylic acids and their monoesters are important intermediates in various industrial applications, including the synthesis of polymers, lubricants, and pharmaceuticals. The selective protection of one carboxylic acid group, as in this compound, is a crucial strategy in multi-step organic syntheses, enabling regioselective reactions. Suberic acid itself and its derivatives are utilized in the preparation of drug delivery systems, such as reduction-sensitive micelles for targeted cancer therapy.[1] The controlled release of therapeutic agents from such systems can be fine-tuned by modifying the chemical structure of the constituent molecules, highlighting the importance of versatile building blocks like the title compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the selective mono-esterification of suberic acid. The following protocol is adapted from established procedures.

Experimental Protocol: Mono-benzylation of Suberic Acid

Materials:

  • Octanedioic acid (Suberic acid)

  • Benzyl alcohol

  • 4-Dimethylaminopyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Cyclohexane

  • Water

  • Silica gel for column chromatography

Procedure:

  • To a solution of octanedioic acid (1 g, 5.7 mmol) and benzyl alcohol (0.31 g, 2.9 mmol) in dichloromethane (25 mL), add 4-dimethylaminopyridine (0.39 g, 3.2 mmol) and N,N'-dicyclohexylcarbodiimide (0.66 g, 3.2 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture in vacuo.

  • Add water (40 mL) to the residue and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash with water (2 x 75 mL).

  • Concentrate the organic layer in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate (80:20) as the eluent.

  • The final product, this compound, is obtained as a translucent solid with a reported yield of 71%.[2]

Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques. The following tables summarize the key physical and spectral data for the compound.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₁₅H₂₀O₄[2][3]
Molecular Weight264.32 g/mol [2]
AppearanceWhite to off-white solid[2]
Melting Point34.5-35 °C[2]
Boiling Point195-197 °C at 1.1 Torr[2]
pKa (predicted)4.76 ± 0.10[2]
Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.5-12.0br s1H-COOH
7.30-7.40m5HAr-H
5.12s2H-OCH₂Ph
2.35t, J=7.4 Hz2H-CH₂COOH
2.30t, J=7.5 Hz2H-CH₂COO-
1.60-1.70m4H-CH₂CH₂COOH, -CH₂CH₂COO-
1.30-1.45m4H-CH₂CH₂CH₂-

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
179.5-COOH
173.8-COO-
136.2Ar-C (quaternary)
128.6Ar-CH
128.3Ar-CH
128.2Ar-CH
66.2-OCH₂Ph
34.3-CH₂COO-
34.0-CH₂COOH
28.8-CH₂-
28.7-CH₂-
24.6-CH₂-
24.5-CH₂-

Table 3: Predicted FT-IR Data

Wavenumber (cm⁻¹)Assignment
2930, 2855C-H stretch (aliphatic)
3030C-H stretch (aromatic)
1735C=O stretch (ester)
1710C=O stretch (carboxylic acid)
1250C-O stretch (ester)
3000-2500 (broad)O-H stretch (carboxylic acid)

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
265.14[M+H]⁺
287.12[M+Na]⁺
91.05[C₇H₇]⁺ (benzyl fragment)

Experimental Workflow and Potential Biological Context

The synthesis and purification of this compound follow a logical workflow that can be visualized. Furthermore, while the specific biological role of this compound is not well-documented, its parent molecule, suberic acid, and other dicarboxylic acids are known to have various pharmacological properties and applications.[4]

Synthesis and Purification Workflow

Synthesis_Workflow suberic_acid Suberic Acid & Benzyl Alcohol reaction_mixture Reaction with DCC and DMAP in DCM suberic_acid->reaction_mixture 1 hr, RT crude_product Crude Product (after workup) reaction_mixture->crude_product Extraction purification Silica Gel Column Chromatography crude_product->purification Eluent: Cyclohexane/EtOAc final_product Pure 8-(Benzyloxy)-8- oxooctanoic acid purification->final_product 71% Yield

Caption: Workflow for the synthesis of this compound.

Hypothetical Role in a Signaling Pathway

Derivatives of dicarboxylic acids can be designed to interact with various biological targets. For instance, they can be used as linkers in PROTACs (Proteolysis Targeting Chimeras) or as inhibitors of enzymes that have long active sites. The following diagram illustrates a hypothetical scenario where a derivative of this compound could act as an inhibitor of a hypothetical enzyme involved in a pro-inflammatory signaling pathway.

Signaling_Pathway cluster_cell Cell receptor Receptor enzyme Hypothetical Enzyme receptor->enzyme activates transcription_factor Transcription Factor enzyme->transcription_factor activates nucleus Nucleus transcription_factor->nucleus pro_inflammatory_genes Pro-inflammatory Gene Expression nucleus->pro_inflammatory_genes promotes inflammatory_stimulus Inflammatory Stimulus inflammatory_stimulus->receptor drug_molecule Suberic Acid Derivative drug_molecule->enzyme inhibits

Caption: Hypothetical inhibition of a pro-inflammatory pathway.

Conclusion

This compound is a valuable synthetic intermediate with applications in pharmaceutical development and materials science. The synthetic protocol detailed in this guide provides a reliable method for its preparation. While comprehensive experimental characterization data is not widely published, the predicted spectral data offers a useful reference for researchers. The potential for suberic acid derivatives to modulate biological pathways underscores the importance of further research into the applications of this and related compounds.

References

The Versatile Role of 8-(Benzyloxy)-8-oxooctanoic Acid in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(Benzyloxy)-8-oxooctanoic acid is a bifunctional molecule primarily utilized in research as a versatile linker and building block for the synthesis of complex chemical entities. Its unique structure, featuring a carboxylic acid at one end and a benzyl-protected carboxylic acid at the other, allows for sequential and controlled chemical modifications. This technical guide delves into its core applications, particularly in the development of sophisticated drug delivery systems and as a linker in bioconjugation strategies. Detailed experimental protocols, quantitative data from relevant studies, and illustrative diagrams of its role in synthetic pathways are provided to offer a comprehensive resource for researchers in the field.

Core Functionality: A Bifunctional Linker and Spacer

At its core, this compound serves as a linear, eight-carbon aliphatic chain that can connect two different molecular entities. The presence of a free carboxylic acid allows for immediate reaction, such as amide bond formation, while the benzyl ester acts as a protecting group for the second carboxylic acid. This benzyl group can be selectively removed under specific reaction conditions, typically through catalytic hydrogenation, to reveal the second carboxylic acid for subsequent conjugation. This controlled, stepwise reactivity is crucial in the multi-step synthesis of complex molecules.

Applications in Drug Delivery Systems

For instance, in the synthesis of complex lipid delivery vehicles, structures with a benzyloxy-oxo-alkyl functionality are employed. The benzyl ester serves to mask a carboxylic acid group during the assembly of the lipid structure. In a final step, this protecting group is removed to yield the desired functionalized lipid.

Experimental Protocol: Deprotection of the Benzyl Ester

The removal of the benzyl protecting group is a critical step in the synthetic pathways utilizing this compound or its derivatives. A standard and effective method is catalytic transfer hydrogenation.

General Protocol for Debenzylation:

  • Dissolution: The benzyl-protected compound is dissolved in a suitable solvent, commonly ethyl acetate (EtOAc) or an alcohol such as ethanol (EtOH) or isopropanol (PriOH).

  • Catalyst Addition: A palladium on carbon (Pd/C) catalyst (typically 10% by weight) is added to the solution.

  • Hydrogen Source: A hydrogen source is introduced. This can be hydrogen gas (H₂) supplied via a balloon or a hydrogen transfer reagent like cyclohexene or 1,4-cyclohexadiene.

  • Reaction Conditions: The reaction mixture is stirred, often at an elevated temperature (e.g., 60-80°C when using a hydrogen transfer reagent), for a period ranging from one hour to several hours.

  • Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or mass spectrometry (MS), to confirm the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the deprotected product.

Role as a Linker in Bioconjugation and PROTACs

The structural characteristics of this compound make it an attractive candidate for use as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A linker is required to connect the ligand that binds to the target protein with the ligand that binds to the E3 ligase.

Logical Workflow for PROTAC Synthesis using an Aliphatic Linker

The following diagram illustrates the logical steps in which a bifunctional linker like this compound would be employed in the synthesis of a PROTAC.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling Linker This compound Intermediate1 Intermediate 1 (Linker-Ligand 1) Linker->Intermediate1 Free Carboxylic Acid Reaction Ligand1 Target Protein Ligand Ligand1->Intermediate1 Intermediate1_ref Intermediate 1 Intermediate2 Intermediate 2 (Deprotected Linker-Ligand 1) Intermediate2_ref Intermediate 2 Intermediate1_ref->Intermediate2 Pd/C, H₂ (Debenzylation) Ligand2 E3 Ligase Ligand PROTAC Final PROTAC Molecule Ligand2->PROTAC Intermediate2_ref->PROTAC Newly Exposed Carboxylic Acid Reaction

An In-Depth Technical Guide to 8-(Benzyloxy)-8-oxooctanoic Acid: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(Benzyloxy)-8-oxooctanoic acid, also known as monobenzyl suberate, is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a terminal carboxylic acid and a benzyl-protected ester, makes it a versatile linker for the conjugation of molecules, particularly in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications as a molecular linker, supported by structured data and workflow diagrams.

Chemical Identity and Physicochemical Properties

This compound is a derivative of octanedioic acid (suberic acid) where one of the carboxylic acid functionalities is esterified with benzyl alcohol. This mono-protection strategy is crucial for its application in multi-step organic synthesis, allowing for selective reactions at the free carboxylic acid terminus.

Structure:

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 15570-39-5[1][2]
Molecular Formula C15H20O4[2]
Molecular Weight 264.32 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 34.5-35 °C[1]
Boiling Point 195-197 °C at 1.1 Torr[1]
Density (Predicted) 1.120 ± 0.06 g/cm³[1]
pKa (Predicted) 4.76 ± 0.10[1]
Solubility Soluble in organic solvents such as dichloromethane and ethyl acetate.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the selective monobenzylation of suberic acid. The following protocol is a widely adopted method.[1]

Reaction Scheme:

Table 2: Reagents and Materials for Synthesis

Reagent/MaterialMolecular Weight ( g/mol )AmountMolar Equivalent
Octanedioic acid (Suberic Acid)174.201.0 g1.0
Benzyl alcohol108.140.31 g0.5
Dichloromethane (DCM)84.9325 mL-
4-Dimethylaminopyridine (DMAP)122.170.39 g0.56
N,N'-Dicyclohexylcarbodiimide (DCC)206.330.66 g0.56
Ethyl acetate-As required-
Cyclohexane-As required-
Water-As required-
Silica gel-As required-

Experimental Procedure: [1]

  • Reaction Setup: To a solution of octanedioic acid (1 g, 5.7 mmol) and benzyl alcohol (0.31 g, 2.9 mmol) in dichloromethane (25 mL), add 4-dimethylaminopyridine (0.39 g, 3.2 mmol) and N,N'-dicyclohexylcarbodiimide (0.66 g, 3.2 mmol).

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Work-up: Concentrate the reaction mixture in vacuo. Add water (40 mL) and extract with ethyl acetate (3 x 40 mL).

  • Washing: Wash the combined organic layers with water (2 x 75 mL) and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate (80:20) as the eluent.

  • Product: The final product, this compound, is obtained as a translucent solid (0.545 g, 71% yield).

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product suberic_acid Suberic Acid reaction Stir at RT for 1h suberic_acid->reaction benzyl_alcohol Benzyl Alcohol benzyl_alcohol->reaction dcc DCC dcc->reaction dmap DMAP dmap->reaction dcm DCM (Solvent) dcm->reaction workup Work-up (Evaporation, Extraction) reaction->workup purification Silica Gel Chromatography workup->purification final_product This compound purification->final_product

Caption: A flowchart illustrating the synthesis of this compound.

Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
-COOH10-12 (broad s)~179
C=O (ester)-~173
-O-CH₂-Ph~5.1 (s)~66
-CH₂-COO-~2.3 (t)~34
-CH₂-COOH~2.2 (t)~34
-(CH₂)₄-1.2-1.7 (m)24-29
Aromatic C-H7.2-7.4 (m)127-128
Aromatic C (ipso)-~136

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Applications in Drug Development: A Versatile Linker

The bifunctional nature of this compound makes it an excellent candidate for use as a linker in the construction of complex drug molecules. The free carboxylic acid can be coupled to an amine or hydroxyl group on a targeting moiety (e.g., an antibody or peptide), while the benzyl ester can be deprotected to reveal a second carboxylic acid for conjugation to a payload molecule (e.g., a cytotoxic drug).

This "linker" approach is a cornerstone of modern drug delivery systems, particularly in the field of Antibody-Drug Conjugates (ADCs). The length and flexibility of the octanoic acid chain can influence the stability, solubility, and efficacy of the final conjugate.

Diagram 2: Logical Relationship of this compound as a Linker in an ADC

ADC_Linker cluster_components Components of an Antibody-Drug Conjugate cluster_conjugation Conjugation Strategy Antibody Targeting Moiety (e.g., Antibody) Step1 1. Couple Linker to Antibody Antibody->Step1 Linker This compound (Linker Precursor) Linker->Step1 Payload Therapeutic Payload (e.g., Cytotoxic Drug) Step3 3. Couple Payload to Linker Payload->Step3 Step2 2. Deprotect Benzyl Ester Step1->Step2 Step2->Step3 ADC Functional Antibody-Drug Conjugate Step3->ADC

Caption: The role of this compound in ADC construction.

Conclusion

This compound is a valuable and versatile building block for researchers and scientists in the field of drug development. Its well-defined structure and straightforward synthesis provide a reliable platform for the construction of complex bioconjugates. The ability to act as a flexible linker is of particular importance in the rational design of next-generation targeted therapies, where the properties of the linker are critical to the overall efficacy and safety of the drug. This guide provides the foundational technical information required for the effective utilization of this compound in research and development settings.

References

8-(Benzyloxy)-8-oxooctanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 8-(Benzyloxy)-8-oxooctanoic Acid

This technical guide provides a detailed overview of this compound, a mono-benzyl ester of octanedioic acid. It is primarily utilized as a chemical intermediate in organic synthesis. This document outlines its key physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Physicochemical Properties and Identification

This compound is a dicarboxylic acid monoester. Its fundamental properties are summarized below, providing essential data for researchers and chemists.

PropertyValueReference
Molecular Formula C₁₅H₂₀O₄[1][2]
Molecular Weight 264.32 g/mol [2]
CAS Number 15570-39-5[1][2]
Appearance White to off-white solid[2]
Melting Point 34.5-35 °C[2]
Boiling Point 195-197 °C (at 1.1 Torr)[2][3]
Density (Predicted) 1.120 ± 0.06 g/cm³[2][3]
pKa (Predicted) 4.76 ± 0.10[2][3]
Synonyms Suberic acid monobenzyl ester, Octanedioic acid, 1-(phenylmethyl) ester[2]

Experimental Protocol: Synthesis of this compound

The following protocol details a common method for the synthesis of this compound via esterification of octanedioic acid.

Materials:

  • Octanedioic acid (suberic acid)

  • Benzyl alcohol

  • Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Water

  • Ethyl acetate

  • Cyclohexane

  • Silica gel

Procedure:

  • A solution is prepared by dissolving octanedioic acid (1 g, 5.7 mmol) and benzyl alcohol (0.31 g, 2.9 mmol) in dichloromethane (25 mL).[2]

  • To this solution, 4-dimethylaminopyridine (0.39 g, 3.2 mmol) and N,N'-dicyclohexylcarbodiimide (0.66 g, 3.2 mmol) are added.[2]

  • The reaction mixture is stirred at room temperature for 1 hour.[2]

  • Following the reaction, the mixture is concentrated in vacuo.[2]

  • Water (40 mL) is added to the residue, and the aqueous mixture is extracted with ethyl acetate (3 x 40 mL).[2]

  • The combined organic layers are washed with water (2 x 75 mL) and then concentrated in vacuo.[2]

  • The resulting crude product is purified by silica gel column chromatography using a cyclohexane/ethyl acetate (80/20) eluent.[2]

  • The final product, this compound, is obtained as a translucent solid (0.545 g, 71% yield).[2]

Synthetic Workflow

The synthesis of this compound can be visualized as a multi-step process involving reaction, extraction, and purification.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification Phase A Dissolve Octanedioic Acid & Benzyl Alcohol in DCM B Add DMAP and DCC A->B C Stir at Room Temperature for 1h B->C D Concentrate in vacuo C->D E Add Water D->E F Extract with Ethyl Acetate (3x) E->F G Wash Organic Layers with Water (2x) F->G H Concentrate Organic Layers in vacuo G->H I Silica Gel Column Chromatography (Cyclohexane/Ethyl Acetate, 80/20) H->I J Obtain Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Benzyl Protecting Group for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex molecular architectures encountered in drug development. Among the various protecting groups for carboxylic acids, the benzyl group holds a prominent place due to its relative stability and the diverse methods available for its selective removal. This guide provides a comprehensive overview of the application of the benzyl protecting group, detailing its introduction, cleavage, and stability, supported by experimental protocols and comparative data.

Introduction to the Benzyl Protecting Group

The benzyl group (Bn), C₆H₅CH₂-, is employed to mask the acidic proton of a carboxylic acid by converting it into a benzyl ester. This transformation is crucial for preventing unwanted reactions of the carboxyl group, such as acting as a nucleophile or an acid, while other parts of the molecule are being modified. An ideal protecting group should be easy to introduce and remove in high yields under conditions that do not affect other functional groups in the molecule. The benzyl group largely fulfills these criteria, offering a balance of stability and reactivity.

Methods for Benzylation of Carboxylic Acids

The formation of a benzyl ester can be achieved through several synthetic routes. The choice of method often depends on the substrate's sensitivity to acidic or basic conditions and the presence of other functional groups.

Williamson-Type Ether Synthesis (SN2 Reaction)

This is one of the most common methods for benzyl ester formation. It involves the reaction of a carboxylate anion with a benzyl halide, typically benzyl bromide or benzyl chloride. The reaction proceeds via an SN2 mechanism.[1][2]

General Reaction:

R-COOH + Base → R-COO⁻ R-COO⁻ + Bn-X → R-COOBn + X⁻ (X = Br, Cl)

Experimental Protocol: Benzylation of α,β-Unsaturated Carboxylic Acids with Benzyl Bromide [1]

  • To a solution of the α,β-unsaturated carboxylic acid (10 mmol) and benzyl bromide (1.88g, 11 mmol) in 30 mL of a 1:1 mixture of DMF and 1,4-dioxane, add sodium bicarbonate (0.84g, 10 mmol) at room temperature.

  • Heat the reaction mixture to 90°C and stir for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzyl ester.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic method that involves the acid-catalyzed reaction of a carboxylic acid with benzyl alcohol.[3][4][5][6][7][8][9][10][11] The reaction is an equilibrium process, and to drive it towards the product, benzyl alcohol is often used in excess, and the water formed is removed, typically by azeotropic distillation using a Dean-Stark apparatus.

General Reaction:

R-COOH + Bn-OH ⇌ (H⁺ catalyst) R-COOBn + H₂O

Experimental Protocol: Fischer Esterification of L-Valine with Benzyl Alcohol and p-Toluenesulfonic Acid [7]

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, mix L-valine (1 mol), benzyl alcohol (in an appropriate excess), p-toluenesulfonic acid (1.1-1.2 mol), and toluene.

  • Heat the mixture to reflux (approximately 100-150°C) under azeotropic dehydration conditions until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction solution to 60-90°C.

  • Inoculate with a seed crystal of L-valine benzyl ester p-toluenesulfonate.

  • Continue cooling at a rate of 3-15°C per hour to 0-70°C to induce crystallization.

  • Filter the crystals, wash with a cold solvent, and dry to obtain the product.

Methods for Cleavage of Benzyl Esters (Debenzylation)

The removal of the benzyl group is a critical step, and a variety of methods are available, allowing for deprotection under different conditions.

Catalytic Hydrogenolysis

This is the most widely used and generally mildest method for cleaving benzyl esters.[2][12][13][14][15] The reaction involves the use of hydrogen gas and a metal catalyst, most commonly palladium on carbon (Pd/C). The benzyl group is cleaved to toluene, and the carboxylic acid is liberated. This method is highly chemoselective, but care must be taken as the catalyst can also reduce other functional groups such as alkenes, alkynes, and nitro groups.

General Reaction:

R-COOBn + H₂ (Pd/C) → R-COOH + Toluene

Experimental Protocol: General Procedure for Catalytic Hydrogenolysis of a Benzyl Ester [16]

  • Dissolve the benzyl ester (1 eq) in a suitable solvent (e.g., THF, tert-butyl alcohol, or a mixture). For substrates sensitive to acidic conditions, a buffer can be used.

  • Add the palladium on carbon catalyst (0.2-0.5 eq. per benzyl group). The catalyst may be pre-treated depending on the substrate.

  • Place the reaction mixture in a high-pressure reactor.

  • Pressurize the reactor with hydrogen gas (e.g., 10 bar).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and filter the mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate in vacuo to obtain the crude carboxylic acid, which can be further purified if necessary.

Acid-Catalyzed Cleavage

Benzyl esters can be cleaved under acidic conditions, although this method is less common due to the often harsh conditions required.[17][18] Reagents such as strong acids like HBr in acetic acid or Lewis acids like tin(IV) chloride (SnCl₄) can be employed.[19][20][21]

General Reaction (with HBr):

R-COOBn + HBr → R-COOH + Bn-Br

Experimental Protocol: Cleavage of Benzyl Esters with Tin(IV) Chloride [21]

  • Carry out all reactions under a nitrogen atmosphere using anhydrous solvents.

  • Dissolve the benzyl ester in anhydrous dichloromethane (CH₂Cl₂).

  • Add a solution of SnCl₄ in CH₂Cl₂ dropwise at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the carboxylic acid. Further purification may be required.

Oxidative Cleavage

Oxidative methods can also be used for debenzylation.[17][22][23][24][25][26] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for this transformation, particularly for p-methoxybenzyl (PMB) ethers, and can be applied to benzyl esters as well.

Experimental Protocol: General Procedure for Deprotection with DDQ [22]

  • To a solution of the benzyl-protected substrate (0.03 M) in a mixture of CH₂Cl₂/H₂O (17:1), add DDQ (2.3 eq) at 0°C.

  • Allow the reaction to warm to room temperature and stir for the required time (monitored by TLC).

  • Upon completion, quench the reaction and purify the product by chromatography.

Base-Catalyzed Hydrolysis (Saponification)

While benzyl esters are generally stable to mild basic conditions, they can be hydrolyzed using stronger bases, similar to other esters.[27][28][29] This method is less common for benzyl esters as milder deprotection methods are available.

Data Presentation

Table 1: Benzylation of α,β-Unsaturated Carboxylic Acids with Benzyl Bromide [1]

Carboxylic AcidProductYield (%)
Cinnamic acidBenzyl cinnamate95
Crotonic acidBenzyl crotonate85
Sorbic acidBenzyl sorbate82
Furoic acidBenzyl 2-furoate92

Table 2: Cleavage of Benzyl Esters and Ethers with SnCl₄ [21]

SubstrateProductYield (%)
Benzyl benzoateBenzoic acid95
Benzyl cinnamateCinnamic acid92
Benzyl phenylacetatePhenylacetic acid96

Table 3: Oxidative Cleavage of Benzyl Ethers with DDQ [22]

SubstrateProductYield (%)
S-Phenyl 2,4-di-O-benzyl-3-O-naphthylmethyl-α-L-thiorhamnopyranosideS-Phenyl 2-O-benzyl-3-O-naphthylmethyl-α-L-thiorhamnopyranoside63
S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranosideS-Phenyl 2-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside78

Mandatory Visualization

Benzylation_SN2 R-COOH Carboxylic Acid R-COO- Carboxylate R-COOH->R-COO- Deprotonation Base Base Base->R-COO- R-COOBn Benzyl Ester R-COO-->R-COOBn SN2 Attack Bn-X Benzyl Halide Bn-X->R-COOBn X- Halide Ion Bn-X->X-

Caption: SN2 pathway for benzyl ester formation.

Fischer_Esterification R-COOH Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl R-COOH->Protonated_Carbonyl Protonation H+ H+ H+->Protonated_Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Bn-OH Benzyl Alcohol Bn-OH->Tetrahedral_Intermediate R-COOBn Benzyl Ester Tetrahedral_Intermediate->R-COOBn Dehydration H2O Water Tetrahedral_Intermediate->H2O

Caption: Fischer esterification mechanism.

Hydrogenolysis R-COOBn Benzyl Ester R-COOH Carboxylic Acid R-COOBn->R-COOH Cleavage Toluene Toluene R-COOBn->Toluene H2_PdC H2, Pd/C H2_PdC->R-COOH

Caption: Debenzylation via catalytic hydrogenolysis.

Experimental_Workflow cluster_protection Protection Step cluster_synthesis Intermediate Synthesis Steps cluster_deprotection Deprotection Step Start Starting Material (Carboxylic Acid) Protection Benzylation Reaction (e.g., SN2 or Fischer) Start->Protection Workup_Purification1 Workup and Purification Protection->Workup_Purification1 Protected_Product Benzyl Ester Intermediate Workup_Purification1->Protected_Product Reaction_Steps Further Synthetic Transformations Protected_Product->Reaction_Steps Deprotection Debenzylation Reaction (e.g., Hydrogenolysis) Reaction_Steps->Deprotection Workup_Purification2 Workup and Purification Deprotection->Workup_Purification2 Final_Product Final Product (Carboxylic Acid) Workup_Purification2->Final_Product

Caption: General experimental workflow.

References

The Chemical Reactivity of 8-(Benzyloxy)-8-oxooctanoic Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the chemical reactivity of 8-(Benzyloxy)-8-oxooctanoic acid, a key building block in the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its core chemical properties, reactivity, and its significant role in the creation of histone deacetylase (HDAC) inhibitors.

Core Chemical Properties

This compound, also known as suberic acid monobenzyl ester, is a bifunctional organic molecule featuring a terminal carboxylic acid and a benzyl ester. This unique structure allows for selective chemical modifications at either end of the eight-carbon aliphatic chain, making it a versatile linker in the design of complex molecules.

PropertyValueReference
Molecular Formula C₁₅H₂₀O₄[General chemical knowledge]
Molecular Weight 264.32 g/mol [General chemical knowledge]
Melting Point 34.5-35 °C[General chemical knowledge]
Boiling Point 195-197 °C at 1.1 Torr[General chemical knowledge]
Appearance White to off-white solid[General chemical knowledge]
pKa ~4.76 (Predicted)[General chemical knowledge]

Key Chemical Reactions and Reactivity

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the benzyl ester. This allows for a range of chemical transformations, making it a valuable tool in medicinal chemistry.

Amide Bond Formation

The carboxylic acid moiety is readily activated for amide bond formation, a crucial reaction in the synthesis of many drug candidates, including HDAC inhibitors. Various coupling reagents can be employed to react this compound with a wide range of amines.

Experimental Protocol: General Amide Coupling

A common method for amide bond formation involves the use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling ReagentBaseTypical YieldNotes
HATUDIPEA>80%Fast reaction times, low epimerization risk for chiral amines.
HBTU/HOBtDIPEA>75%A classic and reliable method.
EDC/HOBtDIPEA>70%Water-soluble carbodiimide, easy workup.
DCC/DMAP->65%Dicyclohexylurea byproduct can be difficult to remove.

Yields are representative and can vary depending on the specific amine substrate and reaction conditions.

Deprotection of the Benzyl Ester

The benzyl ester group serves as a useful protecting group for the carboxylic acid. It is stable to many reaction conditions used to modify the other end of the molecule but can be readily cleaved when desired. The most common method for deprotection is catalytic hydrogenation.

Experimental Protocol: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a mild and efficient method for benzyl ester deprotection, avoiding the need for high-pressure hydrogen gas.

  • Dissolve this compound or its derivative in a suitable solvent such as methanol or ethanol.

  • Add a palladium catalyst, typically 10% palladium on carbon (10 mol%).

  • Add a hydrogen donor, such as ammonium formate (5 equivalents) or cyclohexene.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting product can be further purified by crystallization or chromatography if necessary.

Hydrogen DonorCatalystTypical YieldNotes
H₂ (gas)10% Pd/C>95%Requires specialized hydrogenation equipment.
Ammonium Formate10% Pd/C>90%A convenient and safe alternative to hydrogen gas.[1]
Cyclohexene10% Pd/C>90%Another effective hydrogen donor for transfer hydrogenation.[2]
Formic Acid10% Pd/C>90%Can be used as both solvent and hydrogen donor.[3][4]
Reduction of the Carboxylic Acid

The carboxylic acid can be selectively reduced to the corresponding primary alcohol. This transformation is typically achieved using hydride reagents. Care must be taken to choose conditions that do not affect the benzyl ester.

Experimental Protocol: Selective Reduction with Borane

Borane complexes are often used for the selective reduction of carboxylic acids in the presence of esters.

  • Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-THF complex (BH₃·THF, approximately 1.5-2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by flash column chromatography.

ReagentSolventTypical YieldNotes
BH₃·THFTHF>85%Highly selective for carboxylic acids over esters.
NaBH₄/Lewis AcidTHFVariableA two-step procedure via an acyloxyborohydride intermediate.

Role in Drug Development: A Linker for Histone Deacetylase (HDAC) Inhibitors

A significant application of this compound in drug development is its use as a linker in the synthesis of HDAC inhibitors.[5][6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] Their dysregulation is implicated in various cancers and other diseases.[5]

HDAC inhibitors typically consist of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a "cap" group that interacts with the surface of the enzyme, and a linker that connects the ZBG and the cap group. The suberic acid moiety derived from this compound often serves as this critical linker.

HDAC_Inhibitor_Structure cluster_inhibitor HDAC Inhibitor Pharmacophore ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker Linker (e.g., Suberic Acid Moiety) ZBG->Linker Cap Cap Group (e.g., Aromatic Ring) Linker->Cap

The length and flexibility of the octanoic acid chain are crucial for positioning the ZBG and the cap group optimally within the HDAC active site, thereby influencing the potency and selectivity of the inhibitor.

Involvement in Signaling Pathways

The therapeutic effects of HDAC inhibitors derived from this compound are mediated through their modulation of various cellular signaling pathways. By inhibiting HDACs, these compounds lead to the hyperacetylation of histone and non-histone proteins, which in turn alters gene expression and affects downstream signaling cascades.[7]

Several key signaling pathways are impacted by suberic acid-based HDAC inhibitors like Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat:

  • Apoptosis Induction: SAHA has been shown to induce apoptosis in cancer cells through multiple pathways, including the intrinsic mitochondrial pathway and the extrinsic Fas/FasL death receptor pathway.[6]

  • Cell Cycle Arrest: HDAC inhibitors can cause cell cycle arrest, often by upregulating the expression of cell cycle inhibitors like p21.[6]

  • Akt/FOXO3a Pathway: In prostate cancer cells, SAHA induces apoptosis by modulating the Akt/FOXO3a signaling pathway.[5][8]

  • p53 Signaling Pathway: Trichostatin A (TSA), another HDAC inhibitor with a similar mechanism of action, promotes apoptosis in osteosarcoma cells through the activation of the p53 signaling pathway.[9]

Signaling_Pathways cluster_pathway Signaling Pathways Modulated by Suberic Acid-Based HDAC Inhibitors HDACi HDAC Inhibitor (e.g., SAHA) HDAC HDACs HDACi->HDAC Inhibition Acetylation Increased Protein Acetylation HDACi->Acetylation HDAC->Acetylation Deacetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis CellCycle CellCycle GeneExpression->CellCycle Akt_FOXO3a Akt_FOXO3a GeneExpression->Akt_FOXO3a p53 p53 GeneExpression->p53

Conclusion

This compound is a highly valuable and versatile molecule in the field of drug development. Its distinct functional handles allow for controlled and selective chemical modifications, making it an ideal linker for the construction of complex therapeutic agents. Its prominent role in the synthesis of HDAC inhibitors highlights its importance in the development of novel cancer therapies. A thorough understanding of its reactivity and its influence on the biological activity of the final drug molecule is essential for the rational design of next-generation therapeutics.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific advice. The experimental protocols provided are general and may require optimization for specific applications.

References

Methodological & Application

Application Notes and Protocols for 8-(Benzyloxy)-8-oxooctanoic Acid in EDC/NHS Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of 8-(benzyloxy)-8-oxooctanoic acid in 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) mediated coupling reactions. This bifunctional linker is particularly useful in bioconjugation and drug delivery applications where a controlled, single-point attachment of a payload or reporter molecule to a primary amine is required.

Introduction

This compound is a mono-protected derivative of octanedioic acid (suberic acid). The benzyl ester protection on one of the carboxylic acid groups allows the free carboxylic acid to be selectively activated and coupled to a primary amine-containing molecule (e.g., protein, peptide, antibody, or small molecule drug) using EDC/NHS chemistry. This results in the formation of a stable amide bond, creating a conjugate with a C8 aliphatic spacer arm. The benzyl protecting group can be subsequently removed under specific conditions if the second carboxylic acid functionality is required for further modifications.

The use of a linker such as this compound is crucial in the design of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), where the spatial separation between the targeting moiety and the effector molecule can significantly impact biological activity.[1][2][3][4][5]

Reaction Principle

The EDC/NHS coupling reaction is a two-step process:

  • Activation: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.[6][7]

  • Stabilization and Coupling: This intermediate can react directly with a primary amine. However, to improve efficiency and stability in aqueous solutions, NHS (or its water-soluble analog, Sulfo-NHS) is added to convert the O-acylisourea intermediate into a more stable NHS ester.[6][7][8] This semi-stable ester then readily reacts with a primary amine on the target molecule to form a stable amide bond.[6][7]

Materials and Reagents

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[6][9]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or other non-amine, non-carboxylate buffer like HEPES.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Reaction Solvents (if needed for dissolving the linker): Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Purification System: Desalting column (e.g., Sephadex G-25), dialysis, or HPLC system.

Experimental Protocols

Protocol 1: Two-Step Aqueous Phase Coupling

This protocol is suitable for coupling this compound to water-soluble, amine-containing biomolecules.

Step 1: Preparation of Reagents

  • Prepare Activation Buffer (0.1 M MES, pH 6.0) and Coupling Buffer (PBS, pH 7.4).

  • Allow EDC and NHS/Sulfo-NHS to come to room temperature before opening to prevent condensation of moisture.[7]

  • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

  • Dissolve this compound in a minimal amount of DMSO or DMF and then dilute with Activation Buffer to the desired concentration. Note: The final concentration of the organic solvent should be kept low (<10%) to avoid denaturation of proteins.

Step 2: Activation of this compound

  • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions in Activation Buffer.

  • The molar ratio of Carboxylic Acid:EDC:NHS is a critical parameter for optimization. A good starting point is a molar excess of EDC and NHS over the carboxylic acid.[10]

  • Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.[8]

Step 3: Coupling to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in Coupling Buffer.

  • Add the activated this compound solution to the amine-containing molecule solution.

  • The pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines.[6] Adjust if necessary with a non-amine base.

  • Incubate the coupling reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[8]

Step 4: Quenching the Reaction

  • Add a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS esters.[6][10]

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Remove unreacted reagents and byproducts by size exclusion chromatography (desalting column), dialysis, or another appropriate purification method.

Protocol 2: Coupling in Organic Solvent (for hydrophobic molecules)

This protocol is suitable when the amine-containing molecule is not soluble in aqueous buffers.

  • Dissolve this compound, the amine-containing molecule, EDC, and NHS in an anhydrous aprotic solvent such as DMF or DMSO.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the HCl salt of EDC if EDC-HCl is used.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture can be worked up by aqueous extraction and the product purified by column chromatography.

Data Presentation: Recommended Starting Conditions for Optimization

The optimal conditions for EDC/NHS coupling can vary significantly depending on the specific reactants. The following table provides recommended starting ranges for key reaction parameters that should be optimized for each specific application.

ParameterRecommended Starting RangeNotes
Molar Ratio (Carboxylic Acid:EDC:NHS) 1 : (2-10) : (1.2-5)A higher excess of EDC/NHS is often used for dilute protein solutions. A 1:4:10 ratio of Protein:EDC:NHS can be a good starting point for protein conjugations.[10]
Activation pH 4.5 - 6.0MES buffer is ideal as it does not contain amines or carboxylates.[6][9]
Coupling pH 7.2 - 8.0PBS or HEPES buffers are commonly used. The reaction with primary amines is more efficient at a slightly alkaline pH.[6]
Activation Time 15 - 30 minutesLonger activation times can lead to hydrolysis of the NHS ester.[8]
Coupling Time 2 - 12 hoursCan be performed for 2 hours at room temperature or overnight at 4°C.[6][8]
Temperature 4°C to Room TemperatureLower temperatures can help maintain the stability of sensitive biomolecules.
Quenching Agent Conc. 20 - 50 mMTris, glycine, or ethanolamine can be used to cap unreacted sites.[6][10]

Mandatory Visualizations

EDC_NHS_Coupling_Workflow cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.2-8.0) cluster_quenching Step 3: Quenching Carboxylic_Acid 8-(Benzyloxy)-8- oxooctanoic acid Activated_Ester NHS-activated Linker Carboxylic_Acid->Activated_Ester 15-30 min Room Temp EDC_NHS EDC + NHS in MES Buffer EDC_NHS->Activated_Ester Conjugate Conjugated Product Activated_Ester->Conjugate 2-12 h RT or 4°C Amine_Molecule Amine-containing Molecule (R-NH2) Amine_Molecule->Conjugate Final_Product Purified Conjugate Conjugate->Final_Product Quench & Purify Quenching_Agent Tris or Glycine Quenching_Agent->Conjugate

Caption: Workflow for the two-step EDC/NHS coupling reaction.

Chemical_Pathway cluster_reactants COOH R-COOH (this compound) O_Acylisourea [ R-CO-O-C(=NHR')NHR' ]+ (O-Acylisourea Intermediate) COOH->O_Acylisourea EDC EDC EDC->O_Acylisourea NHS_Ester R-CO-NHS (NHS Ester) O_Acylisourea->NHS_Ester + NHS Amide_Bond R-CO-NH-R'' (Stable Amide Bond) NHS_Ester->Amide_Bond + R''-NH2 Amine R''-NH2 (Target Molecule) NHS NHS

Caption: Chemical pathway of EDC/NHS mediated amide bond formation.

References

Application of 8-(Benzyloxy)-8-oxooctanoic Acid in Solid-Phase Peptide Synthesis: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Extensive literature searches have revealed no specific documented use of 8-(Benzyloxy)-8-oxooctanoic acid as a linker for solid-phase peptide synthesis (SPPS). While this molecule, also known as suberic acid monobenzyl ester, possesses a carboxylic acid for potential attachment to a resin and a benzyl-protected carboxylic acid for linking to a peptide, detailed protocols, quantitative data, or application notes for its use in this context are not available in the public domain.

Our comprehensive investigation included searches for "this compound," "suberic acid monobenzyl ester," "octanedioic acid monobenzyl ester," and "8-(benzyloxycarbonyl)octanoic acid" in combination with terms such as "solid-phase peptide synthesis," "SPPS linker," "peptide synthesis protocol," and "resin loading." The search spanned scientific databases, chemical supplier documentation, and patent literature. The results yielded general information about SPPS methodologies, various established linkers, and C-terminal peptide modifications, but no specific mention of the requested molecule as a practical tool in this field. One patent cited "suberic acid monobenzyl ester" in the synthesis of a crosslinking agent, an application distinct from its use as a cleavable linker in SPPS.

For a molecule to be employed as a linker in SPPS, specific data and established protocols are essential for the researcher. This information typically includes:

  • Resin Loading Protocol: Detailed instructions on how to covalently attach this compound to various solid supports (e.g., aminomethyl polystyrene, Wang resin). This would involve specific reagents, reaction times, temperatures, and methods for quantifying the loading efficiency.

  • First Amino Acid Attachment: A validated procedure for coupling the first Fmoc- or Boc-protected amino acid to the resin-bound linker. This is a critical step that can be prone to side reactions, such as racemization.

  • Peptide Chain Elongation: Confirmation of the linker's stability under the repetitive conditions of Nα-deprotection (e.g., piperidine for Fmoc chemistry) and amino acid coupling throughout the synthesis of the peptide.

  • Cleavage Conditions: A well-defined protocol for the cleavage of the completed peptide from the linker and the simultaneous removal of side-chain protecting groups. For a benzyl ester linkage, this would typically involve strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF), but the specific cocktail of scavengers and reaction time would need to be optimized.

  • Purity and Yield Data: Quantitative data from techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to demonstrate the purity and yield of peptides synthesized using this linker.

Without this fundamental information, it is not possible to provide the detailed application notes and protocols requested. The absence of such documentation in the scientific literature strongly suggests that this compound is not a standard or validated tool for solid-phase peptide synthesis. Researchers and drug development professionals are advised to use well-established and thoroughly documented linkers for their SPPS needs.

General Workflow for Solid-Phase Peptide Synthesis

For illustrative purposes, a general workflow for SPPS using a standard linker is provided below. This diagram outlines the logical steps involved in the synthesis of a peptide on a solid support.

SPPS_Workflow cluster_prep Resin Preparation cluster_synthesis Peptide Elongation Cycle cluster_cleavage Cleavage and Purification Resin Resin Swelling Swelling Resin->Swelling Solvent Linker_Attachment Linker_Attachment Swelling->Linker_Attachment Linker Activation Loaded_Resin Loaded_Resin Linker_Attachment->Loaded_Resin First AA Coupling Deprotection Nα-Deprotection (e.g., Piperidine) Loaded_Resin->Deprotection Washing_1 Washing Deprotection->Washing_1 Coupling Amino Acid Coupling Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Washing_2->Deprotection Repeat for each AA Final_Deprotection Final Nα Deprotection Washing_2->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (e.g., cold ether) Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Application Notes and Protocols for Bioconjugation Using Suberic Acid Monobenzyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of suberic acid monobenzyl ester as a heterobifunctional crosslinking agent in bioconjugation. This reagent is particularly valuable for creating stable conjugates between two amine-containing biomolecules, such as proteins, peptides, or drug delivery vehicles, in a sequential and controlled manner.

Introduction

Suberic acid monobenzyl ester is a versatile crosslinker featuring two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a benzyl-protected carboxylic acid. The NHS ester provides a reactive handle for efficient and specific conjugation to primary amines (e.g., the ε-amino group of lysine residues in proteins) under mild conditions, forming a stable amide bond. The benzyl ester serves as a protecting group for a terminal carboxylic acid. This protected carboxyl group remains inert during the initial conjugation step. Following the first conjugation, the benzyl group can be selectively removed through catalytic hydrogenolysis to expose the carboxylic acid. This newly available carboxyl group can then be activated, typically using carbodiimide chemistry (e.g., EDC/NHS), to facilitate the conjugation of a second amine-containing molecule. This two-step process allows for the precise and controlled assembly of complex bioconjugates.

The suberate linker itself, an eight-carbon aliphatic chain, provides a flexible and stable spacer between the conjugated molecules, which can be advantageous for maintaining the biological activity and solubility of the final conjugate.

Key Applications

  • Antibody-Drug Conjugates (ADCs): Sequential conjugation of a cytotoxic drug to an antibody.

  • Protein-Protein Conjugation: Creation of defined protein heterodimers for research or therapeutic applications.

  • Immobilization of Biomolecules: Attachment of proteins or peptides to solid supports or surfaces.

  • Drug Delivery Systems: Linking targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or liposomes.

Data Presentation: Quantitative Parameters of Bioconjugation

The following table summarizes typical quantitative data associated with the use of suberic acid monobenzyl ester in a two-step conjugation process. The values provided are illustrative and can vary depending on the specific biomolecules and reaction conditions.

ParameterTypical Value/RangeNotes
NHS Ester Reaction Efficiency (Step 1) 80-95%Efficiency of conjugating the first biomolecule to the NHS ester of the linker.
Benzyl Ester Deprotection Yield (Step 2) >90%Yield of the deprotection step to reveal the free carboxylic acid.
Carbodiimide Coupling Efficiency (Step 3) 60-85%Efficiency of conjugating the second biomolecule to the activated carboxylic acid.
Overall Conjugation Yield 48-72%Calculated as the product of the efficiencies of the individual steps.
Drug-to-Antibody Ratio (DAR) in ADCs 2-4Achievable with controlled stoichiometry. The specific DAR can be optimized by adjusting the molar ratio of the linker-drug conjugate to the antibody.
Stability of the Amide Bonds HighAmide bonds formed are highly stable under physiological conditions.

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation using Suberic Acid Monobenzyl Ester

This protocol describes the conjugation of Protein A to Protein B, where both proteins contain accessible primary amines.

Materials:

  • Protein A (in amine-free buffer, e.g., PBS pH 7.4)

  • Protein B (in amine-free buffer, e.g., PBS pH 7.4)

  • Suberic acid monobenzyl ester N-hydroxysuccinimide ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis or size-exclusion chromatography equipment

Step 1: Conjugation of Protein A with Suberic Acid Monobenzyl Ester NHS Ester

  • Preparation of Reagents:

    • Dissolve Protein A in PBS (pH 7.4) to a final concentration of 5-10 mg/mL.

    • Prepare a 10 mM stock solution of suberic acid monobenzyl ester NHS ester in anhydrous DMF or DMSO immediately before use.

  • Conjugation Reaction:

    • Slowly add a 10- to 20-fold molar excess of the suberic acid monobenzyl ester NHS ester stock solution to the Protein A solution with gentle stirring.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification of Protein A-Linker Conjugate:

    • Remove excess, unreacted crosslinker by dialysis against PBS (pH 7.4) at 4°C with several buffer changes or by using a size-exclusion chromatography column.

Step 2: Deprotection of the Benzyl Ester

  • Setup for Hydrogenolysis:

    • Transfer the purified Protein A-linker conjugate to a suitable reaction vessel.

    • Carefully add 10% Pd/C catalyst to the solution (approximately 10% w/w of the conjugate).

  • Hydrogenation:

    • Purge the reaction vessel with hydrogen gas and maintain a positive pressure of H₂ (e.g., by using a balloon) with gentle stirring.

    • Allow the reaction to proceed for 4-6 hours at room temperature.

  • Catalyst Removal:

    • Carefully filter the reaction mixture through a 0.22 µm syringe filter to remove the Pd/C catalyst.

Step 3: Conjugation of the Activated Protein A-Linker to Protein B

  • Activation of the Carboxylic Acid:

    • Buffer exchange the deprotected Protein A-linker conjugate into Reaction Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to Protein B:

    • Add Protein B to the activated Protein A-linker solution. A molar ratio of 1:1 (Protein A:Protein B) is a good starting point, but this can be optimized.

    • Incubate the reaction for 2 hours at room temperature.

  • Quenching and Final Purification:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM.

    • Purify the final Protein A-Protein B conjugate using size-exclusion chromatography to separate the conjugate from unreacted proteins and by-products.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Conjugation pA Protein A pA_linker Protein A-Linker (Benzyl Protected) pA->pA_linker NHS Ester Reaction (pH 7.4) linker Suberic Acid Monobenzyl Ester NHS linker->pA_linker deprotected Protein A-Linker (Carboxylic Acid) pA_linker->deprotected Hydrogenolysis (H2, Pd/C) activated Activated Protein A-Linker deprotected->activated EDC/Sulfo-NHS (pH 6.0) final_conjugate Protein A - Linker - Protein B activated->final_conjugate Amine Reaction (pH 7.4) pB Protein B pB->final_conjugate signaling_pathway cluster_adc Antibody-Drug Conjugate (ADC) Action ADC Antibody-Linker-Drug (Suberic Acid Linker) Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Endocytosis Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Proteolytic Cleavage Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis Drug Action

Application Notes and Protocols: 8-(Benzyloxy)-8-oxooctanoic Acid as a Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.

This document provides detailed application notes and protocols for the use of 8-(Benzyloxy)-8-oxooctanoic acid, a versatile C8 aliphatic linker, in the development of PROTACs. Its eight-carbon chain offers a balance of flexibility and length, which can be optimal for inducing productive ternary complex formation for a variety of target proteins and E3 ligases. The benzyloxycarbonyl group provides a convenient handle for synthetic elaboration and can be deprotected in the final step to yield the active carboxylic acid, or can be used as is in certain PROTAC designs.

Physicochemical Properties and Design Rationale

This compound, a derivative of suberic acid, provides a hydrophobic and flexible linker element. The length of the C8 alkyl chain is crucial for spanning the distance between the POI and the E3 ligase, facilitating the necessary protein-protein interactions for ubiquitination. The benzyl ester serves as a protecting group for the carboxylic acid, which can be a key interaction point or a site for further chemical modification.

Key Features:

  • Optimal Length: The eight-carbon chain has been shown to be effective in promoting the degradation of various target proteins.

  • Flexibility: The aliphatic nature of the linker allows for the necessary conformational adjustments to enable productive ternary complex formation.

  • Synthetic Tractability: The carboxylic acid and benzyl ester functionalities provide orthogonal handles for straightforward chemical conjugation to both the target protein ligand and the E3 ligase ligand.

Data Presentation

The following table summarizes quantitative data for a PROTAC utilizing a C8 aliphatic linker, which serves as a strong proxy for the performance of this compound. This data is derived from a study on bromodomain-targeting PROTACs.

ParameterC8-dBET6 (C8 Linker)C2-dBET57 (C2 Linker)C4-dBET1 (C4 Linker)BETd-24-6 (PEG Linker)
Target Protein BRD3BRD3BRD3BRD3
E3 Ligase Ligand Pomalidomide (CRBN)Pomalidomide (CRBN)Thalidomide (CRBN)Pomalidomide (CRBN)
UbMax (µM) 0.030.31.00.03
DMax-UbDeg (µM) 0.110100.1
Reference [1][1][1][1]

Note: UbMax represents the concentration at which maximum ubiquitination is observed. DMax-UbDeg represents the concentration at which maximum degradation is observed. Lower values indicate higher potency. The C8 linker demonstrates a significant increase in potency for inducing target protein ubiquitination compared to shorter alkyl linkers.[1]

Experimental Protocols

I. Synthesis of a PROTAC using this compound Linker

This protocol is adapted from the synthesis of an HDAC8-targeting PROTAC utilizing a suberic acid linker.[2]

Materials:

  • This compound

  • Target Protein Ligand with a free amine or alcohol group

  • E3 Ligase Ligand (e.g., a VHL or CRBN ligand) with a free amine or alcohol group

  • Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)

  • Bases (e.g., DIPEA, TEA)

  • Solvents (e.g., DMF, DCM)

  • Palladium on carbon (Pd/C) for deprotection (if required)

  • Hydrogen gas source

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography, HPLC)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling to the E3 Ligase Ligand:

    • To the activated linker solution, add the E3 ligase ligand (e.g., VHL ligand with a free amine) (1.0 eq).

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting E3 ligase-linker conjugate by flash column chromatography.

  • Deprotection of the Benzyl Ester (if necessary for subsequent coupling):

    • This step is only required if the second coupling is also via the carboxylic acid.

    • Dissolve the E3 ligase-linker conjugate in a suitable solvent (e.g., methanol or ethyl acetate).

    • Add 10% Pd/C catalyst.

    • Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere (balloon or Parr shaker) for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Coupling to the Target Protein Ligand:

    • Activate the carboxylic acid of the E3 ligase-linker conjugate using the same procedure as in step 1.

    • Add the target protein ligand (with a free amine or alcohol) (1.0 eq) to the activated solution.

    • Stir the reaction at room temperature for 4-12 hours.

    • Work up and purify the final PROTAC molecule as described in step 2.

  • Final Deprotection (if the benzyl group is a protecting group for the final molecule):

    • Perform the deprotection as described in step 3 to obtain the final PROTAC with a free carboxylic acid.

II. In-Cell Western Blot for PROTAC-Mediated Protein Degradation

This protocol provides a method to quantify the degradation of a target protein in cells treated with a PROTAC.[3][4]

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (e.g., in DMSO)

  • Cell culture medium and supplements

  • 96-well plates

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • Secondary antibodies conjugated to fluorescent dyes (e.g., IRDye 800CW, IRDye 680RD)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in PBS)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Plate reader capable of near-infrared fluorescence detection

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.

    • Allow cells to adhere and grow overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Remove the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Fixation and Permeabilization:

    • Carefully remove the medium and wash the cells once with PBS.

    • Add fixing solution and incubate for 20 minutes at room temperature.

    • Wash the cells three times with wash buffer.

    • Add permeabilization buffer and incubate for 20 minutes at room temperature.

    • Wash the cells three times with wash buffer.

  • Immunostaining:

    • Add blocking buffer and incubate for 1.5 hours at room temperature.

    • Dilute the primary antibodies (target protein and loading control) in blocking buffer.

    • Remove the blocking buffer and add the primary antibody solution. Incubate overnight at 4°C.

    • Wash the cells five times with wash buffer.

    • Dilute the fluorescently labeled secondary antibodies in blocking buffer.

    • Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.

    • Wash the cells five times with wash buffer, protected from light.

  • Data Acquisition and Analysis:

    • Scan the plate using a near-infrared imager.

    • Quantify the fluorescence intensity for both the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

III. Ternary Complex Formation Assay (AlphaLISA)

This protocol describes a method to assess the formation of the POI-PROTAC-E3 ligase ternary complex.[5]

Materials:

  • Purified recombinant target protein (e.g., with a GST tag)

  • Purified recombinant E3 ligase complex (e.g., VHL or CRBN complex, with a FLAG tag)

  • PROTAC of interest

  • AlphaLISA anti-GST Acceptor beads

  • AlphaLISA anti-FLAG Donor beads

  • AlphaLISA buffer

  • 384-well microplates

  • Plate reader capable of AlphaLISA detection

Procedure:

  • Reagent Preparation:

    • Prepare a dilution series of the PROTAC in AlphaLISA buffer.

    • Dilute the tagged target protein and E3 ligase complex to the desired concentrations in AlphaLISA buffer.

    • Prepare a slurry of the AlphaLISA beads in AlphaLISA buffer.

  • Assay Setup:

    • In a 384-well plate, add the PROTAC dilution series.

    • Add the target protein to all wells.

    • Add the E3 ligase complex to all wells.

    • Incubate the plate at room temperature for 1 hour to allow for complex formation.

  • Bead Addition:

    • Add the anti-GST Acceptor beads to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

    • Add the anti-FLAG Donor beads to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaLISA-compatible plate reader.

    • Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, where the peak represents the optimal concentration for ternary complex formation. The decrease in signal at higher PROTAC concentrations is known as the "hook effect," caused by the formation of binary complexes.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: PROTAC Mechanism of Action.

PROTAC_Workflow cluster_workflow PROTAC Development Workflow Design PROTAC Design (Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., AlphaLISA, SPR) Synthesis->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (e.g., Western Blot, In-Cell Western) Ternary_Complex_Assay->Degradation_Assay Optimization Lead Optimization Degradation_Assay->Optimization Iterative Improvement Optimization->Synthesis In_Vivo In Vivo Studies Optimization->In_Vivo

Caption: PROTAC Development Workflow.

PROTAC_Components PROTAC Warhead (POI Ligand) Linker (this compound) E3 Ligase Ligand POI Protein of Interest (POI) PROTAC:warhead->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC:e3_ligand->E3_Ligase Recruits

Caption: Logical Relationship of PROTAC Components.

References

Application Notes and Protocols: Amide Bond Formation with 8-(Benzyloxy)-8-oxooctanoic Acid using HBTU/HOBt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of amides from 8-(benzyloxy)-8-oxooctanoic acid and various amines using the powerful coupling agents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole). This method is widely employed in peptide synthesis and has proven to be a reliable tool for the formation of amide bonds in a variety of contexts, including drug discovery and development.[1][2][3]

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry. The coupling of a carboxylic acid, such as this compound, with an amine to form an amide bond often requires the use of activating agents to enhance the electrophilicity of the carboxylic acid and facilitate the reaction under mild conditions.[2][3] The HBTU/HOBt reagent system is a popular choice due to its high efficiency, rapid reaction times, and ability to suppress side reactions, particularly racemization when chiral amines are used.[1]

HBTU acts as the primary coupling agent, activating the carboxylic acid to form a highly reactive HOBt ester intermediate. HOBt serves as an additive that not only forms this active ester but also minimizes the risk of racemization.[1] The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), to neutralize the proton released during the reaction.[2][4]

Reaction Mechanism and Workflow

The general mechanism for the HBTU/HOBt mediated amide bond formation involves two key steps:

  • Activation of the Carboxylic Acid: The carboxylate anion, formed by the deprotonation of this compound by a base (e.g., DIPEA), attacks HBTU. This leads to the formation of a highly reactive O-acylisourea intermediate, which is then rapidly converted to the more stable HOBt-ester.[1]

  • Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the carbonyl carbon of the HOBt-ester. This results in the formation of the desired amide bond and the release of HOBt.

Below are diagrams illustrating the overall experimental workflow and the chemical relationship of the key components in the reaction.

experimental_workflow cluster_reactants Reactant Preparation cluster_reagents Coupling Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid This compound Mixing Combine Reactants & Reagents at 0°C Carboxylic_Acid->Mixing Amine Amine Substrate Amine->Mixing Solvent Anhydrous DMF Solvent->Mixing Base DIPEA Base->Mixing HBTU HBTU HBTU->Mixing HOBt HOBt HOBt->Mixing Stirring Stir at Room Temperature (Monitor by TLC/LC-MS) Mixing->Stirring Quenching Quench with Water Stirring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Acid, Base, Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Purification Column Chromatography Drying->Purification

Caption: Experimental workflow for HBTU/HOBt mediated amide synthesis.

reaction_mechanism Carboxylic_Acid This compound Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + Base Base DIPEA Active_Ester HOBt Active Ester Carboxylate->Active_Ester + HBTU HBTU HBTU Amide_Product Amide Product Active_Ester->Amide_Product + Amine Byproducts Tetramethylurea + HOBt + DIPEA·HX Active_Ester->Byproducts Amine Amine

References

Application Notes and Protocols for the Conjugation of 8-(Benzyloxy)-8-oxooctanoic acid to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of carboxylic acids to primary amines is a fundamental chemical transformation in bioconjugation, medicinal chemistry, and drug development. This process, forming a stable amide bond, is crucial for linking molecules of interest, such as proteins, peptides, antibodies, and small molecule drugs, to various substrates. 8-(Benzyloxy)-8-oxooctanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and a benzyl ester. The carboxylic acid moiety can be activated for reaction with a primary amine, while the benzyl ester can serve as a protecting group or a point for further chemical modification.

This document provides a detailed, step-by-step guide for the conjugation of this compound to a primary amine-containing molecule using the widely employed 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.

Principle of the Reaction

The conjugation of a carboxylic acid to a primary amine using EDC and NHS proceeds via a two-step mechanism. First, EDC activates the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[1][2][3] This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid.[2] To improve the efficiency and stability of the reaction, NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[2][3][4] This NHS ester then readily reacts with a primary amine to form a stable amide bond, releasing NHS as a byproduct.[2][3]

Experimental Protocols

This protocol is a general guideline and may require optimization depending on the specific primary amine being used.

Materials
  • This compound

  • Primary amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Reaction vials and stirring equipment

  • Thin Layer Chromatography (TLC) supplies (e.g., silica gel plates, developing chamber)

  • Column chromatography supplies (e.g., silica gel, solvents)

Equipment
  • Magnetic stirrer or orbital shaker

  • pH meter

  • Rotary evaporator

  • Standard laboratory glassware

Protocol 1: Conjugation in Organic Solvent (e.g., DMF or DCM)

This protocol is suitable for small molecules soluble in organic solvents.

Step 1: Activation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM in a clean, dry reaction vial.

  • Add NHS (1.2 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 15 minutes and then at room temperature for 1-4 hours. The progress of the activation can be monitored by TLC.

Step 2: Conjugation with the Primary Amine

  • Dissolve the primary amine-containing molecule (1.0-1.2 eq) in a minimal amount of anhydrous DMF or DCM.

  • Add the amine solution dropwise to the activated this compound solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired conjugate. Recrystallization can also be a viable purification method.[5]

Protocol 2: Conjugation in Aqueous Solution (for biomolecules)

This protocol is suitable for water-soluble biomolecules such as proteins or peptides. Using the water-soluble Sulfo-NHS is recommended to improve reaction efficiency.[2]

Step 1: Activation of this compound

  • Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) before adding it to the aqueous buffer to avoid precipitation.

  • In a separate tube, dissolve EDC (10 eq) and Sulfo-NHS (25 eq) in Activation Buffer (0.1 M MES, pH 4.5-6.0).

  • Add the this compound solution to the EDC/Sulfo-NHS mixture.

  • Incubate the reaction at room temperature for 15-30 minutes.

Step 2: Conjugation with the Primary Amine

  • Dissolve the amine-containing biomolecule in Coupling Buffer (0.1 M PBS, pH 7.2-8.0).

  • Add the activated this compound solution to the biomolecule solution.

  • Incubate the reaction at room temperature for 2 hours, or at 4 °C overnight, with gentle mixing.

Step 3: Quenching and Purification

  • Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0 to a final concentration of 20-50 mM) and incubate for 15 minutes. This will hydrolyze any unreacted NHS esters.[6]

  • Purify the conjugate using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity chromatography, to remove excess reagents and byproducts.

Data Presentation

ParameterProtocol 1 (Organic)Protocol 2 (Aqueous)
Solvent Anhydrous DMF or DCMAqueous Buffers
Carboxylic Acid 1.0 eqVariable
Primary Amine 1.0-1.2 eqVariable
EDC 1.2 eq10 eq
NHS/Sulfo-NHS 1.2 eq (NHS)25 eq (Sulfo-NHS)
Activation Time 1-4 hours15-30 minutes
Conjugation Time 12-24 hours2-16 hours
Temperature 0 °C to Room Temp.Room Temp. or 4 °C
Purification Column ChromatographyDialysis/Chromatography

Visualizations

Reaction_Pathway cluster_activation Activation Step cluster_stabilization Stabilization cluster_conjugation Conjugation Step Carboxylic_Acid 8-(Benzyloxy)-8- oxooctanoic acid O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea +EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (more stable) O_Acylisourea->NHS_Ester +NHS NHS NHS Amide_Product Conjugated Product (Amide Bond) NHS_Ester->Amide_Product + Primary Amine Primary_Amine Primary Amine

Caption: Chemical pathway for EDC/NHS mediated amide bond formation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagent_Prep Prepare Reagents (Carboxylic Acid, Amine, EDC, NHS) Activation Activate Carboxylic Acid with EDC and NHS Reagent_Prep->Activation Conjugation Add Primary Amine to Activated Acid Activation->Conjugation Quench Quench Reaction (for aqueous protocol) Conjugation->Quench optional Workup Work-up (for organic protocol) or Buffer Exchange Conjugation->Workup Quench->Workup Purify Purify Conjugate (Chromatography, Dialysis) Workup->Purify Analyze Characterize Product (e.g., NMR, MS) Purify->Analyze

Caption: General experimental workflow for the conjugation reaction.

References

Application Notes and Protocols: Use of 8-(Benzyloxy)-8-oxooctanoic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and patent databases did not yield specific applications of 8-(Benzyloxy)-8-oxooctanoic acid as a core component, functionalizing agent, or linker in the design of drug delivery systems. The available information primarily pertains to its chemical properties and its derivatives, without detailing its use in nanoparticle formulation, drug encapsulation, or controlled release. The benzyl ester group is a common protecting group in organic synthesis, and its removal (deprotection) is a standard procedure. However, this general utility does not translate to a specific, documented role in a drug delivery platform.

Given the lack of available data on the specified topic, we are unable to provide detailed Application Notes and Protocols for this compound.

As a constructive alternative, we present detailed Application Notes and Protocols for a widely researched and highly relevant drug delivery platform: Zeolitic Imidazolate Framework-8 (ZIF-8) nanoparticles. This will fulfill the core requirements of your request for structured data, detailed experimental protocols, and visualizations for a state-of-the-art drug delivery system.

Alternative Topic: Zeolitic Imidazolate Framework-8 (ZIF-8) in Drug Delivery Systems

Application Notes

Introduction: Zeolitic Imidazolate Framework-8 (ZIF-8) is a class of metal-organic frameworks (MOFs) composed of zinc ions (Zn²⁺) coordinated with 2-methylimidazole linkers. ZIF-8 nanoparticles have garnered significant attention as drug delivery vehicles due to their high porosity, large surface area, excellent thermal and chemical stability, and inherent pH-responsive biodegradability.[1][2] The framework is stable under physiological conditions (pH ~7.4) but readily degrades in acidic environments, such as those found in tumor microenvironments and endo-lysosomal compartments, making it an ideal candidate for targeted and controlled drug release.[3][4]

Key Features and Applications:

  • High Drug Loading Capacity: The porous structure of ZIF-8 allows for the efficient encapsulation of a wide variety of therapeutic agents, including small molecule drugs (e.g., doxorubicin, 5-fluorouracil), proteins, and nucleic acids.[1][5]

  • pH-Responsive Drug Release: The acid-labile nature of the Zn-N coordination bonds in ZIF-8 leads to the rapid collapse of the framework and release of the encapsulated cargo in acidic environments (pH < 6.5).[4][6] This property is particularly advantageous for targeted cancer therapy.

  • Biocompatibility: ZIF-8 is composed of biocompatible components (zinc and 2-methylimidazole), and its degradation products are generally considered to have low toxicity.[1]

  • Surface Functionalization: The surface of ZIF-8 nanoparticles can be readily modified with targeting ligands (e.g., folic acid, antibodies) or polymers (e.g., polyethylene glycol - PEG) to enhance circulation time, improve tumor targeting, and reduce non-specific uptake.[2][6]

Quantitative Data Summary:

The following table summarizes key quantitative parameters for ZIF-8-based drug delivery systems from various studies.

Drug EncapsulatedZIF-8 Particle Size (nm)Drug Loading Capacity (wt%)Encapsulation Efficiency (%)pH of Drug ReleaseReference
Doxorubicin (DOX)~100-20015.7-5.0 - 6.5[6][7]
5-Fluorouracil (5-FU)--48 (amine-functionalized)Acidic
Ciprofloxacin (CIP)~100--5.0
Arsenic Trioxide (ATO)-High-Acidic[4]
Curcumin (CCM)-~83.33-Acidic[5]
Experimental Protocols

Protocol 1: Synthesis of Doxorubicin-Loaded ZIF-8 Nanoparticles (DOX@ZIF-8)

This protocol describes a one-pot synthesis method for encapsulating doxorubicin (DOX) within ZIF-8 nanoparticles.[5]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-methylimidazole (2-mim)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Methanol

Procedure:

  • Prepare a 0.1 M solution of Zn(NO₃)₂·6H₂O in deionized water.

  • Prepare a 1.6 M solution of 2-methylimidazole in deionized water.

  • Prepare a 1 mg/mL solution of DOX·HCl in deionized water.

  • In a glass vial, add 5 mL of the Zn(NO₃)₂ solution.

  • Add 1 mL of the DOX·HCl solution to the Zn(NO₃)₂ solution and stir for 1 minute.

  • Adjust the pH of the mixture to ~8.0 using a 0.1 M NaOH solution.

  • Rapidly inject 5 mL of the 2-methylimidazole solution into the mixture under vigorous stirring.

  • Continue stirring for 15-30 minutes at room temperature. A milky suspension will form, indicating the formation of DOX@ZIF-8 nanoparticles.

  • Collect the nanoparticles by centrifugation at 10,000 rpm for 15 minutes.

  • Wash the collected nanoparticles three times with deionized water and twice with methanol to remove unreacted precursors and surface-adsorbed DOX.

  • Dry the final product under vacuum overnight.

Protocol 2: In Vitro pH-Responsive Drug Release Study

This protocol outlines the procedure to evaluate the release of DOX from DOX@ZIF-8 nanoparticles at physiological and acidic pH.

Materials:

  • DOX@ZIF-8 nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.0

  • Dialysis membrane (MWCO 10 kDa)

  • Shaking incubator

  • UV-Vis spectrophotometer

Procedure:

  • Disperse 10 mg of DOX@ZIF-8 nanoparticles in 10 mL of PBS (pH 7.4) and 10 mL of acetate buffer (pH 5.0) in separate dialysis bags.

  • Place each dialysis bag into a beaker containing 90 mL of the corresponding buffer.

  • Incubate the beakers at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each beaker and replace it with 1 mL of fresh buffer.

  • Quantify the concentration of released DOX in the withdrawn samples using a UV-Vis spectrophotometer at a wavelength of 480 nm.

  • Calculate the cumulative drug release percentage at each time point using a standard calibration curve of DOX in the respective buffers.

Visualizations

Experimental_Workflow cluster_synthesis Protocol 1: DOX@ZIF-8 Synthesis cluster_release Protocol 2: Drug Release Study mix_zn_dox Mix Zn(NO₃)₂ and DOX solutions adjust_ph Adjust pH to 8.0 mix_zn_dox->adjust_ph add_2mim Add 2-methylimidazole solution adjust_ph->add_2mim stir Stir for 15-30 min add_2mim->stir centrifuge Centrifuge and collect nanoparticles stir->centrifuge wash Wash with water and methanol centrifuge->wash dry Dry under vacuum wash->dry disperse Disperse DOX@ZIF-8 in buffers (pH 7.4 & 5.0) dialysis Place in dialysis bags disperse->dialysis incubate Incubate at 37°C with shaking dialysis->incubate sample Sample at time intervals incubate->sample quantify Quantify DOX via UV-Vis sample->quantify plot Plot cumulative release quantify->plot

Caption: Experimental workflow for the synthesis of DOX@ZIF-8 and subsequent drug release study.

Signaling_Pathway cluster_pathway Mechanism of ZIF-8 Mediated Drug Delivery zif8 DOX@ZIF-8 Nanoparticle uptake Cellular Uptake (Endocytosis) zif8->uptake endosome Endosome (Acidic pH) uptake->endosome degradation ZIF-8 Degradation endosome->degradation pH < 6.5 release DOX Release into Cytoplasm degradation->release nucleus DOX Intercalates with DNA in Nucleus release->nucleus apoptosis Apoptosis nucleus->apoptosis

Caption: pH-responsive drug release mechanism of ZIF-8 nanoparticles within a cancer cell.

References

Application Note: High-Efficiency Purification of Peptides Modified with 8-(Benzyloxy)-8-oxooctanoic Acid using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis, modification, and purification.

Introduction The conjugation of peptides with lipidic or hydrophobic moieties, such as 8-(benzyloxy)-8-oxooctanoic acid, is a common strategy to enhance therapeutic properties like membrane permeability, stability, and half-life. This modification introduces a significant hydrophobic character to the peptide, which can make purification challenging due to poor solubility and the tendency for aggregation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying these modified peptides.[1][2] It separates the target peptide from synthesis-related impurities based on differences in hydrophobicity.[2][3]

This application note provides a detailed protocol for the efficient purification of peptides acylated with this compound using preparative RP-HPLC. It covers method development on an analytical scale, scaling up to a preparative scale, and post-purification processing.

Principle of Separation RP-HPLC separates molecules based on their hydrophobic character. The stationary phase is nonpolar (e.g., silica modified with C8 or C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile).[2] Peptides are loaded onto the column in a mobile phase with a low organic content, where they bind to the hydrophobic stationary phase.[2] A gradually increasing concentration of the organic solvent (a gradient) is then used to decrease the polarity of the mobile phase, causing the peptides to elute in order of increasing hydrophobicity.[3][4] The addition of this compound significantly increases a peptide's hydrophobicity, leading to stronger retention on the column compared to its unmodified counterpart or more polar impurities.

Visualized Workflows

The overall process, from peptide modification to final pure product, involves several key stages.

Peptide_Modification_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_purification Purification & Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) Conjugation On-Resin Conjugation with This compound SPPS->Conjugation Cleavage Cleavage from Resin & Global Deprotection Conjugation->Cleavage Crude_Peptide Crude Modified Peptide Cleavage->Crude_Peptide Solubilization Crude Product Solubilization Crude_Peptide->Solubilization HPLC Preparative RP-HPLC Solubilization->HPLC Analysis Fraction Analysis (Analytical HPLC/MS) HPLC->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Lyophilized Product Lyophilization->Pure_Peptide

Caption: Workflow from synthesis to purification of the modified peptide.

HPLC_Purification_Workflow start Start: Crude Peptide Solution setup HPLC System Equilibration (Column, Solvents A & B) start->setup injection Sample Injection setup->injection gradient Gradient Elution (Increasing %B) injection->gradient detection UV Detection (214-220 nm & 280 nm) gradient->detection collection Automated or Manual Fraction Collection detection->collection analysis Purity Check of Fractions (Analytical HPLC) collection->analysis analysis->collection Re-inject impure (optional) pooling Combine Fractions >95% Purity analysis->pooling If pure lyophilize Lyophilize Pooled Solution pooling->lyophilize end End: Pure Peptide Powder lyophilize->end

Caption: Detailed experimental workflow for RP-HPLC purification.

Materials and Equipment

CategoryItem
Instrumentation Preparative HPLC system with gradient pump and UV detector
Analytical HPLC system for purity analysis
Mass Spectrometer (optional, for identity confirmation)
Lyophilizer (Freeze-Dryer)
Columns Preparative: C8 or C18 silica-based column (e.g., 250 x 21.2 mm, 5-10 µm particle size, 100-300 Å pore size)
Analytical: C8 or C18 silica-based column (e.g., 250 x 4.6 mm, 3-5 µm particle size, 100-300 Å pore size)[4]
Solvents & Reagents Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water[1][5]
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)[1][5]
Solvents for sample dissolution (e.g., DMSO, Acetic Acid, Guanidine HCl)
Syringe filters (0.22 or 0.45 µm) for sample clarification[6]

Experimental Protocols

Protocol 1: Sample Preparation

The hydrophobicity of the this compound moiety can cause peptide aggregation and poor aqueous solubility. Proper sample preparation is critical for a successful purification.

  • Initial Solubility Test: Test the solubility of a small amount of the crude peptide in the initial HPLC mobile phase (e.g., 20% Solvent B in Solvent A).

  • Dissolution: If solubility is poor, dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or a denaturing solution like 6 M Guanidine HCl. Then, dilute the solution with Solvent A to the desired concentration, ensuring the peptide remains in solution.

  • Clarification: Centrifuge the final sample solution at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.

  • Filtration: Carefully filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates that could damage the HPLC column.[6]

Protocol 2: Analytical HPLC Method Development

Before scaling up, optimize the separation on an analytical column to determine the retention time of the target peptide and resolve it from major impurities.[5]

  • Column: Use an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Flow Rate: Set the flow rate to 1.0 mL/min.[5]

  • Detection: Monitor at 214 nm or 220 nm for the peptide bond and 280 nm if the peptide contains Trp or Tyr residues.[6]

  • Scouting Gradient: Inject a small amount (10-20 µL) of the prepared sample and run a broad scouting gradient to determine the approximate elution concentration of ACN.

    • Example Gradient: Linear gradient from 5% to 95% Solvent B over 30 minutes.

  • Optimized Gradient: Based on the scouting run, design a shallower, optimized gradient around the elution point of the target peptide to maximize resolution.

    • Example: If the peptide elutes at 60% B in the scouting run, an optimized gradient might be 45% to 75% B over 30 minutes.

Protocol 3: Preparative HPLC Purification

Scale up the optimized analytical method to a preparative column.

  • Column: Use a preparative C18 column with the same chemistry as the analytical column (e.g., 250 x 21.2 mm, 10 µm).

  • Flow Rate Adjustment: Adjust the flow rate according to the column diameter. For a 21.2 mm ID column, a typical flow rate is ~18-20 mL/min.

  • Gradient Adjustment: The gradient timing must be adjusted to account for the different column volume and flow rate. Maintain the same gradient slope (%B/min) as the optimized analytical method.

  • Sample Loading: Dissolve the crude peptide at the highest possible concentration without causing precipitation. The maximum loading capacity depends on the column size and the resolution from impurities.

  • Fraction Collection: Collect fractions throughout the elution of the main peak. Collect smaller fractions at the peak's beginning and end to isolate the purest material.

  • Column Cleaning: After the run, wash the column with a high concentration of Solvent B (e.g., 95% ACN) to remove any strongly bound impurities, followed by re-equilibration at the starting conditions.

Protocol 4: Post-Purification Processing
  • Purity Analysis: Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.[5]

  • Pooling: Combine all fractions that meet the desired purity specification (e.g., >95% or >98%).

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution (containing TFA) and lyophilize it to obtain the purified peptide as a stable, fluffy white powder.[5] Peptides in solution can degrade, so prompt lyophilization is recommended.[5]

Data Presentation: Representative Purification Data

The following tables show example data for the purification of a hypothetical 15-amino acid peptide modified with this compound.

Table 1: HPLC Method Parameters

Parameter Analytical Method Preparative Method
Column C18, 250x4.6 mm, 5 µm C18, 250x21.2 mm, 10 µm
Solvent A 0.1% TFA in Water 0.1% TFA in Water
Solvent B 0.1% TFA in Acetonitrile 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min 20.0 mL/min
Gradient 45-75% B over 30 min 45-75% B over 30 min

| Detection | 220 nm | 220 nm |

Table 2: Purification Summary

Parameter Value
Crude Peptide Loaded 200 mg
Crude Purity (Analytical) ~65%
Retention Time (Analytical) 18.5 min
Total Pure Fractions Pooled 110 mg
Final Purity (Analytical) >98%

| Overall Recovery Yield | 84.6% (of theoretical) |

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing or Broadening Peptide aggregation; secondary interactions with silica; column overloading.Dissolve sample in a denaturant (e.g., Guanidine HCl). Ensure TFA concentration is sufficient (0.1%). Reduce sample load.
Poor Resolution Gradient is too steep; incorrect stationary phase.Decrease the gradient slope (e.g., 0.5% B/min). Try a different stationary phase (e.g., C8 for very hydrophobic peptides or a phenyl column).[7]
Low Recovery Irreversible adsorption to the column; peptide precipitation on the column.Add a small amount of isopropanol (1-5%) to the mobile phase to improve the recovery of very hydrophobic peptides.[4] Ensure complete sample dissolution.
Split or Multiple Peaks Isomers or on-column degradation; poor sample solubility.Confirm peptide integrity with mass spectrometry. Improve sample dissolution method; inject a smaller volume at a lower concentration.

References

Application Notes and Protocols: Cleavage of the Benzyl Ester from 8-(Benzyloxy)-8-oxooctanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl esters are frequently employed as protecting groups for carboxylic acids in organic synthesis due to their stability under various reaction conditions and their susceptibility to cleavage under specific, mild conditions. In the context of 8-(benzyloxy)-8-oxooctanoic acid conjugates, which are valuable intermediates in the synthesis of various bioactive molecules and drug delivery systems, efficient and selective cleavage of the benzyl ester is a critical step. This document provides detailed application notes and protocols for the deprotection of the benzyl ester from these conjugates, focusing on common and effective methods.

Cleavage Methods Overview

The primary methods for the cleavage of benzyl esters involve hydrogenolysis, acidic hydrolysis, and basic hydrolysis. The choice of method depends on the overall molecular structure of the conjugate and the presence of other functional groups that may be sensitive to the reaction conditions.

  • Hydrogenolysis: This is the most common and generally mildest method for benzyl ester cleavage.[1] It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[1]

  • Acidic Cleavage: Strong acids can effectively cleave benzyl esters. This method is often suitable for substrates that are stable in acidic environments.

  • Basic Hydrolysis: While less common for simple benzyl esters due to the relatively harsh conditions required, basic hydrolysis can be an option for certain substrates.

Experimental Protocols

Method 1: Catalytic Hydrogenolysis

This method is highly efficient and proceeds under neutral conditions, making it compatible with a wide range of functional groups.[2]

Protocol:

  • Dissolution: Dissolve the this compound conjugate (1.0 equiv.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), ethyl acetate (EtOAc), or tetrahydrofuran (THF).[1] The concentration should typically be in the range of 0.05-0.1 M.

  • Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C) (10 mol%).

  • Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Purification: Wash the Celite® pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid. Further purification can be achieved by chromatography if necessary.

Method 2: Acidic Cleavage

This protocol is suitable for conjugates that can withstand strong acidic conditions.

Protocol:

  • Reaction Setup: Dissolve the this compound conjugate in a suitable solvent such as dichloromethane (DCM) or neat trifluoroacetic acid (TFA).

  • Acid Addition: If using a co-solvent, add a strong acid such as TFA (5-10 equivalents) or hydrogen chloride (HCl) in an organic solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, remove the acid and solvent under reduced pressure. Co-evaporation with a neutral solvent like toluene can help remove residual acid.

  • Purification: Purify the crude product by an appropriate method, such as crystallization or silica gel chromatography.

Method 3: Basic Hydrolysis

This method is generally less preferred due to the potential for side reactions but can be effective in specific cases.

Protocol:

  • Reaction Setup: Dissolve the this compound conjugate in a mixture of a water-miscible organic solvent (e.g., THF, methanol) and an aqueous solution of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, acidify the mixture with a suitable acid (e.g., 1N HCl) to protonate the carboxylate.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue as needed.

Data Presentation

MethodReagents and ConditionsTypical Yield (%)Substrate CompatibilityNotes
Hydrogenolysis H₂, 10% Pd/C, MeOH or EtOAc, rt>95%Excellent, compatible with most functional groups. May reduce alkenes/alkynes.The most common and mildest method.[1]
Acidic Cleavage TFA, DCM, rt80-95%Not suitable for acid-labile groups (e.g., Boc, t-butyl esters).Reaction times can vary depending on the substrate.
Basic Hydrolysis LiOH, THF/H₂O, rt70-90%Not suitable for base-labile groups (e.g., other esters, amides).Can lead to epimerization in chiral centers adjacent to the carbonyl.

Mandatory Visualizations

G Experimental Workflow for Benzyl Ester Cleavage cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Work-up & Purification cluster_product Final Product start This compound Conjugate hydrogenolysis Hydrogenolysis (H2, Pd/C) start->hydrogenolysis Choose Method acid Acidic Cleavage (TFA or HCl) start->acid Choose Method base Basic Hydrolysis (LiOH or NaOH) start->base Choose Method workup Reaction Work-up (Filtration/Extraction) hydrogenolysis->workup acid->workup base->workup purification Purification (Chromatography/Crystallization) workup->purification end Deprotected Carboxylic Acid purification->end

Caption: General workflow for benzyl ester cleavage.

G Chemical Reaction of Benzyl Ester Cleavage cluster_reactants Reactants cluster_reagents Reagents cluster_products Products reactant This compound Conjugate reagent H2, Pd/C or H+ or OH- reactant->reagent + product1 8-Oxooctanoic acid Conjugate reagent->product1 product2 Toluene or Benzyl Alcohol reagent->product2

Caption: Benzyl ester deprotection reaction.

References

Troubleshooting & Optimization

Troubleshooting low yield in bioconjugation with 8-(Benzyloxy)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 8-(Benzyloxy)-8-oxooctanoic acid in bioconjugation experiments. The information is tailored to address common challenges and provide practical solutions to improve conjugation efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in bioconjugation?

This compound is a carboxylate-containing crosslinker. In a typical bioconjugation workflow, its carboxylic acid group is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1][2][3] This reaction forms a semi-stable NHS ester. This amine-reactive NHS ester can then react with primary amines (e.g., on lysine residues or the N-terminus of a protein) to form a stable amide bond, effectively linking the molecule to the biomolecule.

Q2: What are the key advantages of using EDC and NHS for activation?

The use of EDC in conjunction with NHS offers a two-step coupling process that increases efficiency and stability.[2] The O-acylisourea intermediate formed by EDC is highly unstable in aqueous solutions. NHS reacts with this intermediate to form a more stable NHS ester, which has a longer half-life and allows for more efficient conjugation to primary amines at physiological pH.[2][3]

Q3: What are the most common causes of low yield in bioconjugation with this compound?

Low yields in bioconjugation reactions with this compound and EDC/NHS chemistry can stem from several factors:

  • Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation.[4][5][6][7]

  • Suboptimal pH: The activation and conjugation steps have different optimal pH ranges.

  • Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target biomolecule for the activated crosslinker.[8]

  • Poor solubility of the crosslinker: The benzyloxy group in this compound may reduce its solubility in aqueous buffers, leading to inefficient activation.

  • Side reactions of EDC: EDC can participate in side reactions, leading to the formation of inactive byproducts.[9]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Possible Cause 1: Hydrolysis of the NHS Ester

The NHS ester of this compound can hydrolyze in aqueous buffers, converting the activated carboxyl group back to a carboxylic acid and rendering it unreactive towards amines. The rate of hydrolysis is highly dependent on pH.[4][5][6][7]

Solutions:

  • Control pH: Perform the NHS ester reaction with the amine-containing molecule at a pH between 7.2 and 8.5 for optimal aminolysis, but be aware that higher pH increases the rate of hydrolysis.[10]

  • Minimize reaction time: Use the activated NHS ester promptly after its formation.

  • Optimize temperature: Conduct the reaction at room temperature or 4°C. Lower temperatures can decrease the rate of hydrolysis.[10]

Hydrolysis Rate of NHS Esters at Different pH Values

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[10]
8.64°C10 minutes[10]
7.0Room TempHours[3]
8.0Room Temp1 hour[3]
8.6Room Temp10 minutes[3]

Possible Cause 2: Suboptimal Reaction pH

The two main steps in the conjugation process, carboxyl activation and amine coupling, have different optimal pH requirements. The activation of the carboxyl group on this compound with EDC is most efficient at a slightly acidic pH (4.5-6.0).[3] However, the reaction of the resulting NHS ester with primary amines is most efficient at a slightly alkaline pH (7.2-8.5).[10]

Solutions:

  • Two-step protocol: Perform the activation of this compound with EDC and NHS in a buffer at pH 5.0-6.0 (e.g., MES buffer). Then, add this activated crosslinker solution to the biomolecule in a buffer at pH 7.2-8.0 (e.g., PBS or borate buffer) for the conjugation step.[3][8]

Possible Cause 3: Inappropriate Buffer Composition

Buffers containing primary amines, such as Tris (TBS), or carboxylates can interfere with the conjugation reaction.[8] Primary amines in the buffer will compete with the target biomolecule for the NHS ester, while carboxylates can compete for EDC activation.

Solutions:

  • Use non-interfering buffers: For the activation step, use a buffer that does not contain amines or carboxylates, such as MES.[8] For the conjugation step, use buffers like PBS (phosphate-buffered saline) or borate buffer.[10]

  • Quenching the reaction: After the desired reaction time, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any remaining NHS esters.[8]

Possible Cause 4: Poor Solubility of this compound

The benzyl group in this compound increases its hydrophobicity, which may lead to poor solubility in aqueous buffers.

Solutions:

  • Use a co-solvent: Dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[10] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of the protein.

Problem 2: Formation of Precipitates During the Reaction

Possible Cause: Protein Aggregation or Precipitation of the Crosslinker

High concentrations of EDC can lead to protein aggregation.[8] Additionally, the reduced solubility of this compound might cause it to precipitate out of solution.

Solutions:

  • Optimize EDC concentration: Titrate the concentration of EDC to find the optimal level that provides good activation without causing precipitation.

  • Control the addition of reagents: Add the EDC and the dissolved this compound solution to the reaction mixture slowly and with gentle stirring.

Experimental Protocols

Two-Step Protocol for Bioconjugation

This protocol is recommended to maximize conjugation efficiency by optimizing the pH for each reaction step.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Biomolecule (e.g., protein with primary amines)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in a minimal amount of DMSO.

    • Dilute the dissolved crosslinker into the Activation Buffer.

    • Add EDC and Sulfo-NHS to the crosslinker solution. A molar ratio of 1:2:5 (Carboxylic Acid:EDC:Sulfo-NHS) is a good starting point.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to the Biomolecule:

    • Dissolve the biomolecule in the Coupling Buffer.

    • Add the activated this compound solution to the biomolecule solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Visualizations

Troubleshooting Workflow for Low Bioconjugation Yield

TroubleshootingWorkflow start Low or No Yield check_hydrolysis Check for NHS Ester Hydrolysis start->check_hydrolysis check_ph Verify Reaction pH start->check_ph check_buffer Analyze Buffer Composition start->check_buffer check_solubility Assess Crosslinker Solubility start->check_solubility solution_hydrolysis Optimize reaction time and temperature. Control pH. check_hydrolysis->solution_hydrolysis High Hydrolysis Suspected solution_ph Use a two-step pH protocol: Activation at pH 5-6, Conjugation at pH 7.2-8.0. check_ph->solution_ph Incorrect pH solution_buffer Use non-amine, non-carboxylate buffers (e.g., MES for activation, PBS for conjugation). check_buffer->solution_buffer Interfering Buffer solution_solubility Dissolve crosslinker in a minimal amount of a water-miscible organic solvent (e.g., DMSO). check_solubility->solution_solubility Poor Solubility BioconjugationPathway cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_side_reaction Competing Reaction carboxyl This compound (R-COOH) o_acylisourea O-Acylisourea Intermediate (Unstable) carboxyl->o_acylisourea + EDC edc EDC o_acylisourea->carboxyl Hydrolysis nhs_ester NHS Ester (Semi-stable) o_acylisourea->nhs_ester + NHS nhs NHS / Sulfo-NHS amide_bond Stable Amide Bond (Protein-NH-CO-R) nhs_ester->amide_bond + Protein-NH2 hydrolysis Hydrolysis nhs_ester->hydrolysis + H2O amine Biomolecule (Protein-NH2) carboxyl_regenerated R-COOH (Inactive) hydrolysis->carboxyl_regenerated

References

Technical Support Center: Optimizing Coupling Reactions of 8-(Benzyloxy)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling reactions of 8-(Benzyloxy)-8-oxooctanoic acid. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate successful amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling agents for attaching an amine to this compound?

A1: A variety of coupling reagents can be used for the formation of an amide bond with this compound. The most common classes include carbodiimides, phosphonium salts, and aminium/uronium salts.[1][2] The choice of reagent often depends on the specific amine being coupled, desired reaction conditions (e.g., temperature, time), and the need to minimize side reactions like racemization.[1]

Q2: Why is my coupling reaction with this compound failing or giving low yields?

A2: Low yields or reaction failure can stem from several factors. Common issues include the presence of moisture, which can hydrolyze the activated acid intermediate, improper solvent choice, or the use of a suboptimal base.[1] For instance, using a nucleophilic base like pyridine with a HATU coupling can sometimes be problematic.[1] Additionally, ensuring your starting materials are pure and the reaction is performed under anhydrous conditions is critical.

Q3: How can I monitor the progress of my coupling reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A successful reaction will show the consumption of the starting materials (this compound and the amine) and the appearance of a new spot or peak corresponding to the desired amide product.

Q4: What is the role of additives like HOBt or NHS in these coupling reactions?

A4: Additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often used in conjunction with carbodiimide coupling agents like EDC or DCC.[3] They react with the activated carboxylic acid to form a more stable active ester intermediate. This intermediate is less prone to side reactions and can lead to higher yields and reduced epimerization, especially when coupling amino acids.[4]

Q5: What are typical solvents and bases used for coupling this compound?

A5: Common solvents for amide coupling reactions include polar aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (MeCN).[1][3] The choice of base is crucial; non-nucleophilic bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA) are generally preferred to avoid competing reactions.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the coupling of this compound.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Presence of Water Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]
Inefficient Activation Pre-activate the this compound with the coupling agent and any additives for 15-30 minutes before adding the amine.[5]
Incorrect Base Use a non-nucleophilic base like DIPEA or TEA instead of potentially nucleophilic bases like pyridine, especially with aminium/uronium reagents.[1]
Poor Solubility If the starting materials are not fully dissolved, consider switching to a more suitable solvent like DMF or NMP.[1]
Deactivated Reagents Use fresh, high-quality coupling reagents and ensure they have been stored properly according to the manufacturer's instructions.
Problem 2: Presence of Significant Side Products
Potential Cause Troubleshooting Steps
N-acylurea Formation (with DCC/EDC) Add HOBt or NHS to the reaction mixture to form a more stable active ester and suppress the formation of this urea byproduct.
Racemization (if coupling a chiral amine) Use coupling reagents known to minimize racemization, such as HATU or COMU, in combination with a suitable base. Running the reaction at a lower temperature (e.g., 0 °C) can also help.
Guanidinium By-product (with aminium/uronium reagents) The order of addition is crucial. Ensure the carboxylic acid is activated before the amine is introduced to prevent the amine from reacting directly with the coupling agent.[4]

Quantitative Data Summary

The optimal conditions for coupling reactions can vary. The following tables provide a general overview of common coupling agents and reaction parameters that can be used as a starting point for optimizing the coupling of this compound.

Table 1: Common Coupling Agents and Additives

Coupling Agent Full Name Class Common Additive(s)
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarbodiimideHOBt, NHS
DCC N,N'-DicyclohexylcarbodiimideCarbodiimideHOBt, NHS
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium/UroniumNone required
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium/UroniumHOBt
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumNone required

Table 2: Typical Reaction Conditions for Amide Coupling

Parameter Condition Notes
Temperature 0 °C to Room TemperatureLower temperatures can help to minimize side reactions such as racemization.
Reaction Time 2 to 24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal time.
Equivalents of Amine 1.0 - 1.2 equivalentsA slight excess of the amine can help to drive the reaction to completion.
Equivalents of Coupling Agent 1.0 - 1.5 equivalentsAn excess of the coupling agent is often used to ensure complete activation of the carboxylic acid.
Equivalents of Base 1.5 - 3.0 equivalentsThe amount of base will depend on the specific coupling agent and whether the amine is used as a salt.

Experimental Protocols

General Protocol for EDC/NHS Coupling of this compound
  • Dissolve this compound (1.0 eq.) and N-hydroxysuccinimide (NHS, 1.1 eq.) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.) in the same anhydrous solvent.

  • Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification Dissolve Acid & NHS Dissolve Acid & NHS Cool to 0C Cool to 0C Dissolve Acid & NHS->Cool to 0C Add EDC Add EDC Cool to 0C->Add EDC Stir 15-30 min Stir 15-30 min Add EDC->Stir 15-30 min Add Amine Solution Add Amine Solution Stir 15-30 min->Add Amine Solution Warm to RT Warm to RT Add Amine Solution->Warm to RT Stir 4-24h Stir 4-24h Warm to RT->Stir 4-24h Quench Reaction Quench Reaction Stir 4-24h->Quench Reaction Extract Product Extract Product Quench Reaction->Extract Product Wash Organics Wash Organics Extract Product->Wash Organics Dry & Concentrate Dry & Concentrate Wash Organics->Dry & Concentrate Purify Purify Dry & Concentrate->Purify

Caption: General workflow for the coupling of this compound.

troubleshooting_guide start Low or No Product? check_water Are conditions anhydrous? start->check_water check_activation Is pre-activation performed? check_water->check_activation Yes solution_water Use dry solvents and inert atmosphere. check_water->solution_water No check_base Is the base non-nucleophilic? check_activation->check_base Yes solution_activation Pre-activate acid for 15-30 min. check_activation->solution_activation No check_reagents Are reagents fresh? check_base->check_reagents Yes solution_base Use DIPEA or TEA. check_base->solution_base No solution_reagents Use fresh reagents. check_reagents->solution_reagents No further_optimization Consider alternative coupling agents or conditions. check_reagents->further_optimization Yes yes_water Yes no_water No yes_activation Yes no_activation No yes_base Yes no_base No yes_reagents Yes no_reagents No

Caption: Troubleshooting decision tree for low-yield coupling reactions.

References

Common side reactions with 8-(Benzyloxy)-8-oxooctanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 8-(Benzyloxy)-8-oxooctanoic Acid in Peptide Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in peptide synthesis?

This compound, also known as adipic acid monobenzyl ester, is often employed as a linker or spacer molecule in solid-phase peptide synthesis (SPPS). Its carboxylic acid group can be attached to a resin, while the benzyl ester protects the other end. The elongated chain provides spatial separation between the growing peptide and the solid support.

Q2: What are the most common side reactions associated with the benzyl ester linkage in SPPS?

The primary side reaction of concern is the premature cleavage of the peptide from the resin, particularly under acidic conditions used for deprotection steps (e.g., removal of Boc protecting groups).[1][2] This can lead to the formation of cyclic byproducts like diketopiperazines, especially at the dipeptide stage.[1][2][3]

Q3: How can I minimize premature cleavage of the benzyl ester linker?

To minimize premature cleavage, it is crucial to use milder acidic conditions for the removal of acid-labile protecting groups. For instance, using a 7:3 mixture of trifluoroacetic acid (TFA) and acetic acid for Boc group removal can suppress the loss of O-benzyl protection.[4] Additionally, ensuring complete and efficient coupling reactions can reduce the number of required deprotection cycles, thereby limiting the peptide's exposure to acidic conditions.

Q4: What is diketopiperazine formation and how can it be prevented?

Diketopiperazine formation is a common side reaction, especially in Fmoc-based synthesis, that occurs at the dipeptide stage.[3] The deprotected N-terminal amino group of the dipeptide can attack the ester linkage to the resin, leading to cyclization and cleavage from the support.[1][2] This is particularly prevalent when proline is one of the first two amino acids.[3] To prevent this, one can utilize 2-chlorotrityl chloride resin, which provides steric hindrance to inhibit cyclization.[3] Another strategy is to introduce the first two amino acids as a pre-formed dipeptide, thus bypassing the problematic dipeptide-resin intermediate.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered when using this compound as a linker in peptide synthesis.

Issue Potential Cause Recommended Solution
Low final peptide yield Premature cleavage of the peptide from the resin due to the lability of the benzyl ester bond under acidic conditions.[1][2]- Use milder deprotection conditions (e.g., lower concentration of TFA).- Reduce the duration of acid exposure during deprotection steps.- Consider using a more acid-stable resin linker if premature cleavage is significant.
Presence of a cyclic dipeptide byproduct in final product Diketopiperazine formation following the cleavage of the first two amino acids from the resin.[1][2][3]- Synthesize on 2-chlorotrityl chloride resin to sterically hinder the cyclization reaction.[3]- Couple the first two amino acids as a single dipeptide unit.[3]
Unexpected modification of amino acid side chains Side reactions involving the benzyl group, such as acid-catalyzed migration in tyrosine residues or cyclization of β-benzylaspartyl residues.[4]- For tyrosine-containing peptides, use a mixture of HBr in phenol and p-cresol for deprotection to reduce O to C benzyl migration.[4]- For aspartic acid-containing peptides, using HBr in TFA is relatively safe for deprotection.[4]- Additives like 1-hydroxybenzotriazole (HOBt) can selectively catalyze the desired coupling reaction without increasing the rate of side-chain-related ring closures.[4]
Incomplete cleavage from the resin The benzyl ester bond can sometimes be resistant to standard cleavage conditions if not optimized.- Ensure appropriate cleavage cocktail and reaction time. For benzyl esters, strong acids like anhydrous HF are often effective.[5]- Include scavengers in the cleavage cocktail to prevent re-attachment and protect sensitive residues.

Experimental Protocols

Protocol 1: Mitigation of Premature Cleavage and Diketopiperazine Formation

  • Resin Selection: Start with a 2-chlorotrityl chloride resin to minimize the risk of diketopiperazine formation, especially if the C-terminal amino acids are prone to this side reaction (e.g., Pro, Gly).[3]

  • Linker Attachment: Couple the this compound to the resin using standard coupling procedures (e.g., DIC/HOBt or HATU).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the free carboxylic acid of the linker.

  • Second Amino Acid Coupling:

    • Standard Method: Deprotect the Fmoc group and couple the second Fmoc-protected amino acid.

    • Alternative (to prevent diketopiperazine): Couple a pre-synthesized Fmoc-dipeptide to the linker.[3]

  • Peptide Elongation: Continue with the standard solid-phase peptide synthesis cycles. For Boc-based synthesis, use a milder TFA solution (e.g., 25-30% TFA in DCM) for deprotection to reduce premature cleavage of the benzyl ester linker.

  • Cleavage: After synthesis completion, wash the resin thoroughly and cleave the peptide using a suitable cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

Visualizations

G cluster_spps Solid-Phase Peptide Synthesis Workflow Resin Solid Support (e.g., 2-Chlorotrityl) Linker Attach this compound Resin->Linker AA1 Couple First Amino Acid Linker->AA1 Deprotection1 Fmoc/Boc Deprotection AA1->Deprotection1 AA2 Couple Second Amino Acid Deprotection1->AA2 Elongation Repeat Cycles: Deprotection & Coupling AA2->Elongation Cleavage Cleave Peptide from Resin Elongation->Cleavage Purification Purify Peptide Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis using a linker.

G cluster_reaction Diketopiperazine Formation Side Reaction start Dipeptide attached to Resin via Benzyl Ester Linker deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) start->deprotection cyclization Intramolecular Attack of N-terminal Amine on Ester Linkage deprotection->cyclization Spontaneous Cyclization product Cleaved Diketopiperazine Byproduct + Resin cyclization->product

Caption: Mechanism of diketopiperazine formation in SPPS.

References

Preventing aggregation during protein modification with 8-(Benzyloxy)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in preventing protein aggregation during modification with 8-(Benzyloxy)-8-oxooctanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during protein modification that may lead to aggregation.

Problem Possible Cause Suggested Solution
Immediate precipitation upon adding this compound. pH shock: The acidic nature of the reagent may be causing the local pH to drop to the protein's isoelectric point (pI), where it is least soluble.[1][2]- Ensure the reaction buffer has sufficient buffering capacity. Consider a buffer with a pKa slightly above the desired reaction pH. - Add the reagent dropwise while gently stirring to allow for pH equilibration. - Perform a buffer screen to identify the optimal pH for your protein's stability and the modification reaction.[1]
Increased turbidity or visible aggregates during the reaction. Conformational instability: The modification process itself, or the reaction conditions, may be destabilizing the protein, leading to the exposure of hydrophobic patches and subsequent aggregation.[3][4]- Lower the reaction temperature.[1][5] - Decrease the protein concentration to reduce intermolecular interactions.[1][6] - Add stabilizing excipients such as sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol) to the reaction buffer.[7] - Include a mild, non-ionic detergent (e.g., Polysorbate 20 or 80) to prevent hydrophobic interactions.[8]
Loss of protein and low yield of modified protein after purification. Formation of soluble aggregates: Not all aggregates are visible as precipitates. Soluble oligomers may form and be lost during purification steps.- Analyze the reaction mixture by size-exclusion chromatography (SEC) to detect soluble aggregates. - Optimize the purification strategy to separate monomeric modified protein from aggregates. - Consider adding solubilizing agents like L-arginine to the reaction and purification buffers.[9]
Modified protein is prone to aggregation during storage. Instability of the modified protein: The modification may have altered the protein's surface properties, making it less stable over time.- Screen for optimal storage buffer conditions (pH, ionic strength, excipients) for the modified protein.[1][5] - Store the protein at a lower concentration. - Aliquot the purified protein and store at -80°C with a cryoprotectant like glycerol to minimize freeze-thaw cycles.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for the modification reaction?

A1: The optimal pH is protein-dependent. As a starting point, use a buffer with a pH 1-2 units away from your protein's isoelectric point (pI) to maintain a net charge and enhance solubility.[1] Since this compound is acidic, a buffer with a pH slightly above 7.0 is often a good starting point to counteract potential pH drops. A buffer screen is highly recommended to determine the ideal pH for both protein stability and modification efficiency.

Q2: Can I use additives to prevent aggregation? If so, which ones are recommended?

A2: Yes, various additives can help prevent aggregation.[1] The choice of additive depends on the specific protein and the nature of the aggregation.

  • Sugars and Polyols (e.g., sucrose, glycerol): These act as general stabilizers by promoting the native protein conformation.[10]

  • Amino Acids (e.g., L-arginine, L-proline): These can suppress protein-protein interactions and solubilize aggregates.[9]

  • Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80): These are effective at preventing aggregation at interfaces (e.g., air-water) and can shield hydrophobic patches.[7][8][11]

  • Reducing Agents (e.g., DTT, TCEP): If your protein has free cysteines, these agents can prevent the formation of intermolecular disulfide bonds that lead to aggregation.[1]

Q3: How can I monitor protein aggregation during the experiment?

A3: Aggregation can be monitored using several techniques:

  • Visual Inspection: Observe the solution for any signs of turbidity or precipitation.[1]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate light scattering due to aggregation.

  • Dynamic Light Scattering (DLS): This technique can detect the formation of soluble aggregates and determine their size distribution.[12]

  • Size-Exclusion Chromatography (SEC): SEC can separate and quantify monomers, dimers, and larger aggregates.[1]

Q4: What is the impact of protein concentration on aggregation during modification?

A4: Higher protein concentrations can increase the likelihood of aggregation as it promotes intermolecular interactions.[1][6] If you observe aggregation, try reducing the protein concentration. If a high final concentration of the modified protein is required, it is advisable to perform the modification at a lower concentration and then concentrate the purified, modified protein in an optimized buffer.

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions to Minimize Aggregation
  • Prepare a series of buffers: Prepare small volumes (e.g., 1 mL) of different buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).

  • Protein Dialysis: Dialyze your protein into each of these buffers.

  • Initial Aggregation Assessment: After dialysis, measure the turbidity of each sample using a spectrophotometer at 340 nm.

  • Stress Test: Subject the samples to a thermal stress test (e.g., incubate at an elevated temperature for a set period) or mechanical stress (e.g., gentle agitation).

  • Final Aggregation Assessment: Re-measure the turbidity to identify the buffer that provides the best stability.

  • Modification Test: Perform a small-scale modification reaction in the most promising buffer conditions and monitor for aggregation.

Protocol 2: General Protein Modification with this compound
  • Buffer Exchange: Ensure your protein is in a pre-determined optimal buffer for stability and reaction efficiency.

  • Reagent Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO, DMF).

  • Reaction Setup:

    • Place the protein solution in a reaction vessel with gentle stirring at a controlled temperature (e.g., 4°C or room temperature, depending on protein stability).[1][5]

    • Slowly add the desired molar excess of the this compound stock solution to the protein solution.

  • Reaction Monitoring: Monitor the reaction progress and check for any signs of aggregation (visual, turbidity measurement).

  • Quenching the Reaction: Once the desired level of modification is achieved, quench the reaction (e.g., by buffer exchange to remove the reagent).

  • Purification: Purify the modified protein from the reaction mixture using a suitable chromatography technique (e.g., size-exclusion, ion-exchange) to remove unreacted reagents and any aggregates that may have formed.

Data Presentation

Table 1: Effect of pH on Modification Efficiency and Aggregation
Buffer pH Modification Efficiency (%) % Aggregation (by SEC) Turbidity (OD at 340 nm)
6.045150.08
6.56280.04
7.07530.02
7.58150.03
8.085120.07
Table 2: Influence of Excipients on Preventing Aggregation During Modification at pH 7.5
Excipient Concentration % Aggregation (by SEC) Turbidity (OD at 340 nm)
None-180.10
L-Arginine50 mM40.02
Sucrose5% (w/v)70.04
Polysorbate 800.02% (v/v)30.01
Glycerol10% (v/v)90.05

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Modification Reaction cluster_purification Purification & Analysis start Start: Purified Protein buffer_exchange Buffer Exchange into Optimal Buffer start->buffer_exchange reaction Incubate Protein with Reagent buffer_exchange->reaction reagent_prep Prepare this compound reagent_prep->reaction monitoring Monitor for Aggregation reaction->monitoring quench Quench Reaction monitoring->quench purify Purify Modified Protein (e.g., SEC) quench->purify analyze Analyze Purity, Modification, and Aggregation purify->analyze finish End: Purified Modified Protein analyze->finish

Caption: Experimental workflow for protein modification.

troubleshooting_flowchart start Aggregation Observed? ph_check Is pH near pI? start->ph_check Yes no_aggregation Continue Experiment start->no_aggregation No adjust_ph Adjust pH 1-2 units from pI ph_check->adjust_ph Yes concentration_check High Protein Concentration? ph_check->concentration_check No adjust_ph->concentration_check lower_concentration Decrease Protein Concentration concentration_check->lower_concentration Yes temp_check High Temperature? concentration_check->temp_check No lower_concentration->temp_check lower_temp Lower Reaction Temperature temp_check->lower_temp Yes add_excipients Add Stabilizing Excipients (e.g., Arginine, Sucrose, Surfactant) temp_check->add_excipients No lower_temp->add_excipients

Caption: Troubleshooting flowchart for aggregation issues.

aggregation_pathway native_protein Native Protein partially_unfolded Partially Unfolded Intermediate (Exposed Hydrophobic Regions) native_protein->partially_unfolded stressors Stressors: - pH Shift - High Temperature - Chemical Modification stressors->partially_unfolded soluble_aggregates Soluble Aggregates (Oligomers) partially_unfolded->soluble_aggregates Self-Association insoluble_aggregates Insoluble Aggregates (Precipitate) soluble_aggregates->insoluble_aggregates Further Growth stabilizers Stabilizers: - Excipients - Optimal Buffer - Low Concentration stabilizers->native_protein Stabilize

Caption: Protein aggregation pathway and points of intervention.

References

Technical Support Center: Benzyl Ester Cleavage of 8-(Benzyloxy)-8-oxooctanoic Acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of the benzyl ester in 8-(benzyloxy)-8-oxooctanoic acid and similar linkers.

Troubleshooting Guide

This guide addresses common problems observed during the deprotection of benzyl esters, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or Slow Reaction 1. Catalyst Inactivity (Hydrogenolysis): The Palladium (Pd) catalyst may be old, poisoned, or of poor quality.[1] Catalyst poisoning can occur from sulfur- or nitrogen-containing compounds.[1] 2. Insufficient Acid Strength/Concentration (Acidic Cleavage): The acid used (e.g., TFA) may not be strong enough or may be used in too low a concentration for the specific substrate. 3. Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, limiting its access to the catalyst or reagent. 4. Mass Transfer Issues (Hydrogenolysis): In heterogeneous catalysis, inefficient mixing can limit the interaction between the substrate, hydrogen, and the catalyst surface.[1]1. Catalyst Management: Use fresh, high-quality catalyst. Consider using a different form of catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can be more active. If catalyst poisoning is suspected, purify the starting material to remove contaminants.[2] 2. Optimize Acid Conditions: Increase the concentration of the acid or switch to a stronger acid. For instance, if 10% TFA in dichloromethane is ineffective, neat TFA can be tried.[3] For substrates sensitive to strong acids, Lewis acids like SnCl₄ can be an alternative.[4][5][6][7] 3. Improve Solubility: Choose a solvent system in which the substrate is fully soluble. For hydrogenolysis, co-solvents like THF, ethanol, or ethyl acetate are common. For acidic cleavage, dichloromethane (DCM) is frequently used.[3] 4. Enhance Mixing: Ensure vigorous stirring or agitation to improve mass transfer in heterogeneous reactions.
Side Product Formation 1. Reduction of Other Functional Groups (Hydrogenolysis): Hydrogenolysis can also reduce other susceptible functional groups like alkenes, alkynes, or nitro groups.[1] 2. Friedel-Crafts Acylation (Acidic Cleavage): The cleaved benzyl cation can react with aromatic rings present in the molecule or scavengers, leading to unwanted alkylation products.[4] 3. Aspartimide Formation (in peptide contexts): For linkers attached to aspartic acid residues, base-catalyzed cyclization to form aspartimide can be a significant side reaction.[8]1. Chemoselective Methods: Employ catalytic transfer hydrogenolysis using a hydrogen donor like formic acid or ammonium formate, which can be milder and more selective.[1][2][9][10] Alternatively, use acidic or oxidative cleavage methods that do not affect reducible groups.[11] 2. Use of Scavengers: During acidic cleavage, add a cation scavenger such as anisole, thioanisole, or triethylsilane to trap the benzyl cation and prevent side reactions.[8] 3. Optimized Deprotection Conditions: When dealing with sensitive residues like aspartic acid, carefully control the pH and consider using additives like HOBt to suppress side reactions.[8]
Difficulty in Product Isolation/Purification 1. Emulsion Formation during Workup: The presence of polar solvents and salts can lead to the formation of stable emulsions, making phase separation difficult. 2. Co-elution of Product and Byproducts: The desired carboxylic acid product may have similar chromatographic properties to starting material or byproducts (e.g., toluene from hydrogenolysis).1. Workup Optimization: Use brine washes to break emulsions. If the product is sufficiently non-polar, consider an extraction with a less polar solvent. Alternatively, evaporation of the solvent and purification by chromatography may be necessary. 2. Chromatography Optimization: Employ a different chromatography system (e.g., reverse-phase HPLC if normal-phase is ineffective). Derivatization of the carboxylic acid to a more easily separable ester may be an option in some cases. Toluene can often be removed under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving the benzyl ester of this compound?

The most common and effective methods for benzyl ester cleavage are:

  • Hydrogenolysis: This method involves the use of hydrogen gas (H₂) and a palladium catalyst (typically Pd/C).[1] It is generally a clean and high-yielding reaction.[12]

  • Catalytic Transfer Hydrogenolysis: A variation of hydrogenolysis where a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, is used in place of H₂ gas.[1][2][9][10] This can be a safer and more selective method.

  • Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA), hydrobromic acid (HBr), or Lewis acids such as tin(IV) chloride (SnCl₄) can effectively cleave benzyl esters.[4][5][6][7]

Q2: My molecule contains a double bond that I want to preserve. Can I still use hydrogenolysis?

Standard hydrogenolysis with H₂/Pd-C will likely reduce the double bond.[1] In this case, catalytic transfer hydrogenolysis with a suitable donor may be a milder option.[13] Alternatively, you should opt for non-reductive cleavage methods such as acidic cleavage with TFA or a Lewis acid.[4][5][6][7]

Q3: I am observing incomplete cleavage during my hydrogenolysis reaction. What can I do?

Incomplete cleavage can be due to several factors. First, ensure your catalyst is active; using a fresh batch or a more active catalyst like Pd(OH)₂/C can help.[2] Second, check the solubility of your starting material in the chosen solvent. If solubility is poor, try a different solvent system. Finally, ensure efficient mixing to overcome potential mass transfer limitations.[1] If the issue persists, consider increasing the reaction time or hydrogen pressure.

Q4: What is the purpose of adding a scavenger during acidic cleavage?

During acidic cleavage, a benzyl cation is formed. This cation is an electrophile and can react with any nucleophilic sites on your molecule, particularly aromatic rings, leading to unwanted side products. A scavenger, such as anisole or triethylsilane, is a "dummy" nucleophile added in excess to trap the benzyl cation, thus preventing it from reacting with your product.[8]

Q5: Can I cleave a benzyl ester in the presence of a tert-butyl (tBu) ester?

Yes, this is an example of orthogonal protection. Benzyl esters are typically cleaved by hydrogenolysis, while tert-butyl esters are stable under these conditions. Conversely, tert-butyl esters are readily cleaved by acids like TFA, under which benzyl esters are more stable, although they can also be cleaved by strong acids.[14] For selective cleavage of the benzyl ester, hydrogenolysis is the method of choice.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using H₂/Pd-C

Materials:

  • This compound derivative

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., Ethanol, Ethyl Acetate, or Tetrahydrofuran)

  • Hydrogen gas (H₂) source

  • Reaction flask

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Dissolve the this compound derivative in a suitable solvent in a reaction flask equipped with a stir bar.

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol% of palladium relative to the substrate).

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Maintain a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 2: Acidic Cleavage using Trifluoroacetic Acid (TFA)

Materials:

  • This compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cation scavenger (e.g., triethylsilane or anisole) - optional but recommended

  • Reaction flask

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the this compound derivative in dichloromethane in a reaction flask.

  • If using a scavenger, add it to the solution (typically 5-10 equivalents).

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid to the reaction mixture (a common concentration is 25-50% TFA in DCM, but neat TFA can also be used).

  • Allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. It may be necessary to co-evaporate with a solvent like toluene to remove residual TFA.

  • The crude product can then be purified by a suitable method, such as chromatography or crystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate reagent Add Reagents/Catalyst start->reagent react Stir at RT reagent->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Quench/Filter monitor->workup Reaction Complete purify Purify Product workup->purify

Caption: General experimental workflow for benzyl ester cleavage.

troubleshooting_flowchart decision decision start Benzyl Ester Cleavage Reaction q1 Is the reaction complete? start->q1 a1_yes Proceed to Workup q1->a1_yes Yes a1_no Check Catalyst/Reagent Activity Improve Solubility Increase Reaction Time q1->a1_no No q2 Are side products observed? a1_yes->q2 a2_yes Consider Milder/More Selective Method Add Scavengers (Acidic Cleavage) q2->a2_yes Yes a2_no Product is Clean q2->a2_no No

Caption: A troubleshooting decision tree for benzyl ester cleavage.

References

8-(Benzyloxy)-8-oxooctanoic acid stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 8-(Benzyloxy)-8-oxooctanoic acid in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound as a solid at room temperature.[1][2] For solutions, particularly in organic solvents, storage at -20°C may be advisable to minimize degradation, a practice common for similar compounds.[3]

Q2: What is the expected stability of this compound in aqueous buffer solutions?

Q3: At what pH is this compound likely to be least stable?

Based on the behavior of similar benzyl esters, such as benzyl nicotinate, this compound is expected to be less stable in neutral to alkaline conditions (pH > 7) due to hydroxide ion-catalyzed hydrolysis of the ester bond.[4] It is likely to be more stable in acidic conditions (pH < 7).[4]

Q4: What are the potential degradation products of this compound in aqueous solutions?

The primary degradation pathway is expected to be the hydrolysis of the benzyl ester, yielding octanedioic acid and benzyl alcohol.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results over time with buffered solutions. Degradation of this compound in the buffer.Prepare fresh solutions of the compound immediately before each experiment. If this is not feasible, store stock solutions in an appropriate organic solvent at -20°C and dilute into the aqueous buffer just prior to use. Consider performing a stability study under your specific experimental conditions (see Experimental Protocols section).
Loss of biological activity or chemical reactivity of the compound. Hydrolysis of the benzyl ester to the less active or inactive carboxylic acid and benzyl alcohol.Confirm the integrity of your compound stock using an analytical method such as HPLC or LC-MS. If degradation is confirmed, prepare fresh solutions and adjust the pH of your experimental buffer to be more acidic if the protocol allows.
Precipitation of the compound in aqueous buffer. The pKa of this compound is predicted to be around 4.76.[1][2] At pH values below its pKa, the carboxylic acid will be protonated and less soluble in aqueous solutions.Ensure the pH of the buffer is appropriate for maintaining solubility. The use of a co-solvent may be necessary if the experimental design permits.

Stability Data Summary

As specific quantitative data for the stability of this compound in different buffers is not publicly available, the following table is provided as a template for researchers to record their own findings from stability studies.

Buffer System pH Temperature (°C) Time (hours) Remaining Compound (%) Degradation Products Detected
Phosphate-Buffered Saline (PBS)7.425
Phosphate-Buffered Saline (PBS)7.437
Citrate Buffer5.025
Citrate Buffer5.037
Carbonate-Bicarbonate Buffer9.025
Carbonate-Bicarbonate Buffer9.037

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffers

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, Ethanol).

  • Preparation of Buffer Solutions: Prepare the desired aqueous buffer solutions (e.g., PBS pH 7.4, Citrate buffer pH 5.0).

  • Incubation: Dilute the stock solution into each buffer to the final desired concentration. Incubate the solutions at the desired temperatures (e.g., 25°C and 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.

  • Quenching (if necessary): Stop any further degradation by adding a quenching solution, such as an acidic solution, to lower the pH.

  • Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining amount of this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Hydrolysis_Pathway 8-(Benzyloxy)-8-oxooctanoic_acid This compound Hydrolysis Hydrolysis (pH dependent) 8-(Benzyloxy)-8-oxooctanoic_acid->Hydrolysis H2O H₂O H2O->Hydrolysis Octanedioic_acid Octanedioic acid Hydrolysis->Octanedioic_acid Benzyl_alcohol Benzyl alcohol Hydrolysis->Benzyl_alcohol

Caption: Potential hydrolysis pathway of this compound.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution Incubate Incubate at desired Temp & pH Stock->Incubate Buffers Prepare Buffer Solutions Buffers->Incubate Sample Collect Samples at Time Points Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Data Determine Degradation Rate Analyze->Data

Caption: Experimental workflow for stability assessment.

References

Removing unreacted 8-(Benzyloxy)-8-oxooctanoic acid from a reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Removing Unreacted 8-(Benzyloxy)-8-oxooctanoic Acid

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on how to effectively remove unreacted this compound from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: My reaction to form a neutral product from this compound is complete, but I'm struggling to remove the unreacted starting material. What is the most straightforward method?

A1: For most neutral products, the most straightforward and highly effective method is a liquid-liquid extraction using a mild aqueous base. The basic solution will deprotonate the carboxylic acid of the unreacted this compound, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, while your neutral product remains in the organic layer.

Q2: I've tried a basic wash, but I'm still seeing the unreacted acid in my product via TLC/NMR. What could be going wrong?

A2: There are a few possibilities:

  • Insufficient Base: You may not be using enough base to deprotonate all of the unreacted acid. Try increasing the concentration or volume of your basic solution.

  • Emulsion Formation: Emulsions can trap the organic and aqueous layers together, preventing clean separation. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.

  • Product Hydrolysis: If your product is an ester, it may be susceptible to hydrolysis under basic conditions. Consider using a milder base like sodium bicarbonate, and perform the extraction quickly at a low temperature.

  • Product is also acidic: If your desired product has acidic protons, it may also be extracted into the basic aqueous layer. In this case, chromatography is a better purification method.

Q3: Is column chromatography a good option for separating my product from this compound?

A3: Yes, both normal-phase and reversed-phase flash column chromatography can be effective.

  • Normal-Phase (Silica Gel): this compound is a polar compound and will stick to the silica. However, the carboxylic acid functional group can cause significant tailing (streaking) on the column. To mitigate this, you can add a small amount of a volatile acid, like acetic acid or formic acid (typically 0.1-1%), to your eluent system.

  • Reversed-Phase (C18): Reversed-phase chromatography is also an excellent option, particularly if your product is less polar than the starting material.[1]

Q4: Can I use recrystallization to purify my product?

A4: Recrystallization can be a very effective technique if your product is a solid and has significantly different solubility properties from this compound in a particular solvent system. You will need to perform solvent screening to find a suitable solvent or solvent mixture where your product is soluble at high temperatures but sparingly soluble at low temperatures, while the unreacted acid remains in solution.

Troubleshooting Guide

This section provides a logical workflow for troubleshooting the removal of unreacted this compound.

TroubleshootingWorkflow start Reaction Work-up: Presence of Unreacted Acid Confirmed extraction Perform Liquid-Liquid Extraction with Aqueous Base (e.g., NaHCO3) start->extraction check_purity1 Check Purity of Organic Layer (TLC, NMR) extraction->check_purity1 product_isolated Product Isolated (Free of Acid) check_purity1->product_isolated Acid Removed chromatography Purify by Flash Column Chromatography check_purity1->chromatography Acid Still Present normal_phase Normal-Phase (Silica) Add 0.5% Acetic Acid to Eluent chromatography->normal_phase reversed_phase Reversed-Phase (C18) chromatography->reversed_phase check_purity2 Check Purity of Fractions (TLC, NMR) normal_phase->check_purity2 reversed_phase->check_purity2 check_purity2->product_isolated Acid Removed recrystallization Consider Recrystallization check_purity2->recrystallization Acid Still Present

Caption: Troubleshooting workflow for removing unreacted acid.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₀O₄[2]
Molecular Weight264.32 g/mol [2]
Melting Point34.5-35 °C[2]
Boiling Point195-197 °C at 1.1 Torr[2]
pKa (Predicted)4.76 ± 0.10[2]
AppearanceWhite to off-white solid[2]
SolubilityGeneral tips suggest selecting an appropriate solvent and that heating may be required to increase solubility. It is expected to be soluble in many common organic solvents like dichloromethane, ethyl acetate, and THF. Its sodium salt is expected to be water-soluble.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction with Aqueous Base

This method is ideal for separating the acidic starting material from a neutral product.

Principle:

ExtractionPrinciple cluster_org Organic Layer (e.g., Ethyl Acetate) cluster_aq Aqueous Layer start_org Unreacted Acid (R-COOH) + Neutral Product base Add Aqueous Base (e.g., NaHCO3) start_org->base Mix Layers end_org Neutral Product base->end_org end_aq Water-Soluble Salt (R-COO- Na+) base->end_aq

Caption: Principle of acidic extraction.

Methodology:

  • Dissolve the Reaction Mixture: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • First Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. The upper layer will typically be the organic layer (confirm by adding a drop of water). Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acid.[3]

  • Wash with Brine: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water-soluble components and help break any emulsions.

  • Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

  • Verification (Optional but Recommended): To confirm the acid has been removed, you can acidify the combined aqueous layers with concentrated HCl until the pH is ~2. The this compound should precipitate out or can be back-extracted into an organic solvent.

Protocol 2: Normal-Phase Flash Column Chromatography

This method is suitable when extraction is not effective or if the product is also acidic.

Methodology:

  • Prepare the Column: Pack a silica gel column of an appropriate size for your sample amount.

  • Choose the Eluent: A common starting point for the eluent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent composition. Add 0.5-1% acetic acid to the eluent to reduce tailing of the carboxylic acid spot.[4] The goal is to have a good separation between your product spot and the this compound spot, with the product having a higher Rf value.

  • Load the Sample: Dissolve your crude mixture in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing your sample onto a small amount of silica gel.

  • Run the Column: Elute the column with your chosen solvent system, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Reversed-Phase Flash Column Chromatography

This is a good alternative to normal-phase chromatography, especially for more polar products.

Methodology:

  • Prepare the Column: Use a pre-packed or self-packed C18 reversed-phase column.

  • Choose the Eluent: The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.[1]

  • Method Development: If available, use analytical HPLC or reversed-phase TLC plates to develop a suitable gradient or isocratic elution method. Often, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to both the water and organic solvent can improve peak shape.[1]

  • Load the Sample: Dissolve the sample in a minimal amount of the mobile phase or a strong solvent like DMSO.

  • Run the Column: Elute the column with the chosen mobile phase, collecting fractions.

  • Monitor and Isolate: Monitor the fractions (e.g., by TLC or UV-Vis spectroscopy if your compound is chromophoric) and combine the pure fractions containing your product.

  • Isolate Product: Remove the organic solvent (acetonitrile/methanol) under reduced pressure. The remaining aqueous solution may require lyophilization or extraction to isolate the final product.

References

Characterizing unexpected byproducts in 8-(Benzyloxy)-8-oxooctanoic acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-(Benzyloxy)-8-oxooctanoic acid. The information provided is intended to help characterize and manage unexpected byproducts that may arise during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common laboratory-scale synthesis involves the mono-esterification of suberic acid (octanedioic acid) with benzyl alcohol. A frequently used method employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in a solvent like dichloromethane.

Q2: What are the most likely unexpected byproducts in this synthesis?

The two most probable byproducts are dibenzyl suberate and unreacted suberic acid. Dibenzyl suberate is formed when both carboxylic acid groups of suberic acid react with benzyl alcohol. Less common, but possible, is the formation of dibenzyl ether from the self-condensation of benzyl alcohol, particularly if acidic conditions and high temperatures are employed.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials (suberic acid and benzyl alcohol), you can visualize the consumption of reactants and the formation of the product and byproducts. The desired mono-ester will have an Rf value between that of the polar suberic acid (which often remains at the baseline) and the less polar dibenzyl suberate.

Q4: What are the key differences in analytical data between the desired product and the main byproduct, dibenzyl suberate?

The primary difference is the presence of a free carboxylic acid group in the desired product, which is absent in dibenzyl suberate. This can be observed in:

  • ¹H NMR: The spectrum of this compound will show a broad singlet for the carboxylic acid proton (typically >10 ppm), which will be absent in the spectrum of dibenzyl suberate.

  • IR Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) will be present for the desired product but not for the dibenzyl suberate.

  • Mass Spectrometry: The molecular weight of dibenzyl suberate will be higher than that of the mono-ester.

Troubleshooting Guide

Issue 1: Low Yield of this compound and Significant Formation of Dibenzyl Suberate

Possible Cause: The stoichiometry of the reactants favors the formation of the diester. An excess of benzyl alcohol or prolonged reaction times can lead to the esterification of both carboxylic acid groups.

Troubleshooting Steps:

  • Adjust Stoichiometry: Use a controlled amount of benzyl alcohol, typically not exceeding one equivalent relative to suberic acid. A slight excess of suberic acid might be preferable to drive the reaction towards the mono-ester.

  • Monitor Reaction Closely: Use TLC to monitor the reaction progress. Stop the reaction once the formation of the desired mono-ester appears to be maximized and before significant amounts of the diester are observed.

  • Purification: Separate the desired mono-ester from the dibenzyl suberate using column chromatography. The less polar dibenzyl suberate will elute first.

ParameterRecommended Condition to Minimize Diester
Suberic Acid : Benzyl Alcohol Ratio1 : 0.9 to 1 : 1
Reaction MonitoringTLC analysis every 30-60 minutes
Purification MethodSilica Gel Column Chromatography
Issue 2: Presence of Unreacted Suberic Acid in the Final Product

Possible Cause: The reaction has not gone to completion, or the purification method was not effective at removing the highly polar starting material.

Troubleshooting Steps:

  • Optimize Reaction Time: If TLC shows significant unreacted suberic acid, consider extending the reaction time.

  • Aqueous Workup: During the workup, a basic wash (e.g., with a saturated sodium bicarbonate solution) can be used to extract the acidic suberic acid and the desired mono-ester into the aqueous layer, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the acidic components, which can then be separated by chromatography.

  • Chromatography: Use a more polar eluent system in your column chromatography to ensure the elution of the more polar desired product while leaving the very polar suberic acid on the column or eluting it much later.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • Suberic acid (octanedioic acid)

  • Benzyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Cyclohexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve suberic acid (1 equivalent) and benzyl alcohol (0.9-1 equivalent) in dichloromethane.

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1 equivalent) in dichloromethane.

  • Slowly add the DCC solution to the suberic acid/benzyl alcohol mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient eluent system (e.g., starting with cyclohexane/ethyl acetate 9:1 and gradually increasing the polarity).

Visualizations

Synthesis_and_Byproducts suberic_acid Suberic Acid reaction Esterification Reaction suberic_acid->reaction benzyl_alcohol Benzyl Alcohol benzyl_alcohol->reaction reagents DCC, DMAP DCM reagents->reaction monoester This compound (Desired Product) reaction->monoester 1 eq. Benzyl Alcohol diester Dibenzyl Suberate (Byproduct) reaction->diester >1 eq. Benzyl Alcohol or long reaction time unreacted Unreacted Suberic Acid (Impurity) reaction->unreacted Incomplete Reaction

Caption: Reaction pathway for the synthesis of this compound and the formation of major byproducts.

Troubleshooting_Logic start Analyze Crude Product (e.g., by TLC or NMR) issue1 High level of Diester Byproduct? start->issue1 issue2 High level of Unreacted Diacid? issue1->issue2 No solution1 Adjust Stoichiometry (Reduce Benzyl Alcohol) Monitor Reaction Closely issue1->solution1 Yes solution2 Increase Reaction Time Optimize Aqueous Workup (Basic Wash) issue2->solution2 Yes purification Column Chromatography (Gradient Elution) issue2->purification No solution1->purification solution2->purification end Pure this compound purification->end

Caption: Troubleshooting workflow for the purification of this compound.

Improving the efficiency of EDC/NHS activation of 8-(Benzyloxy)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the EDC/NHS activation of 8-(Benzyloxy)-8-oxooctanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the EDC/NHS activation of this compound?

A1: The EDC/NHS activation of a carboxyl group is most efficient in a slightly acidic environment, typically between pH 4.5 and 7.2.[1][2] For the initial activation of this compound, it is recommended to use a buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at a pH of 5.0-6.0.[1][3] This pH range promotes the formation of the amine-reactive O-acylisourea intermediate. However, the subsequent reaction of the NHS-activated molecule with a primary amine is more efficient at a slightly alkaline pH of 7.0-8.0.[1][4] Therefore, a two-step pH adjustment is often recommended for optimal results.

Q2: My this compound is not dissolving well in the aqueous buffer. What can I do?

A2: this compound has a hydrophobic character due to the benzyl group and the octanoic acid chain. To improve solubility, you can consider using a co-solvent system. For instance, using an ethanol/water co-solvent has been shown to prevent the hydrolysis of EDC and can improve the overall crosslinking rate.[5][6] Alternatively, using organic solvents like DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran) can also be an option, especially if the subsequent reaction steps are compatible with these solvents.[7][8] When using organic solvents, ensure they are anhydrous to prevent hydrolysis of the reagents and intermediates.[9]

Q3: I am observing low yields of my final conjugate. What are the potential causes and solutions?

A3: Low yields can stem from several factors. One common issue is the hydrolysis of the EDC-activated intermediate or the NHS ester, which is more pronounced in aqueous solutions.[2][3] To mitigate this, prepare your EDC and NHS solutions fresh right before use, as EDC can degrade in the presence of humidity.[4][9] Another factor could be the presence of nucleophiles in your buffers (e.g., Tris or glycine) that can compete with your target amine. Use non-amine, non-carboxylate buffers like MES for the activation step.[1] Also, ensure the molar ratio of EDC and NHS to your carboxylic acid is optimized. A slight excess of EDC and NHS is generally recommended.

Q4: How can I remove the unreacted EDC, NHS, and the urea byproduct after the reaction?

A4: The removal of byproducts is crucial for obtaining a pure conjugate. Dialysis is a common method, but its effectiveness can be limited for smaller molecules.[10] Size exclusion chromatography (desalting columns) is an effective way to separate the larger conjugate from smaller molecules like unreacted EDC, NHS, and the isourea byproduct.[1][2][11] For organic-soluble products, purification can be achieved through extraction or precipitation. For instance, if the byproduct is water-soluble, it can be removed by washing the organic phase with water.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Activation Efficiency 1. pH of the reaction is not optimal. 2. EDC and/or NHS has been hydrolyzed. 3. Presence of competing nucleophiles in the buffer.1. Adjust the pH of the activation buffer to 5.0-6.0 using MES buffer.[1][3] 2. Prepare fresh EDC and NHS solutions immediately before use. Store reagents in a desiccator.[9] 3. Use non-amine, non-carboxylate buffers like MES or HEPES.
Low Conjugation Yield 1. Hydrolysis of the NHS-ester intermediate. 2. pH of the coupling reaction is too low. 3. Steric hindrance of the amine.1. Perform the reaction in a timely manner after activation. Consider using a higher concentration of the amine. 2. Adjust the pH to 7.2-8.0 for the coupling step with the amine using a buffer like PBS.[1] 3. Increase the reaction time or temperature (if the molecules are stable).
Precipitation during reaction 1. Poor solubility of this compound or the activated intermediate. 2. Aggregation of the target molecule upon modification.1. Use a co-solvent system such as ethanol/water or consider using an organic solvent like DMF.[5][6][7] 2. Optimize the concentration of reactants. Lower concentrations may prevent aggregation.
Presence of Byproducts in Final Sample 1. Inefficient purification method. 2. Incomplete quenching of the reaction.1. Use size exclusion chromatography (desalting column) for efficient removal of small molecule byproducts.[1][2] 2. Quench the reaction by adding a primary amine like Tris or glycine after the desired reaction time to consume any remaining active esters.[1]

Experimental Protocol: EDC/NHS Activation of this compound and Coupling to a Primary Amine

This protocol provides a general guideline. Optimization of reagent concentrations, reaction times, and temperature may be necessary for specific applications.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Amine-containing molecule

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in the Activation Buffer to the desired concentration. If solubility is an issue, a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) can be used.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • Add a 2 to 5-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Coupling to Amine:

    • Immediately after activation, add the amine-containing molecule to the reaction mixture. The amine should be dissolved in the Coupling Buffer.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction and consume any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).

    • Collect the fractions containing the purified conjugate.

Visualizations

EDC_NHS_Activation_Pathway cluster_activation Activation Step (pH 5.0-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) cluster_side_reactions Side Reactions Carboxylic_Acid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis (Regenerated Carboxylic Acid) O_Acylisourea->Hydrolysis + H2O N_Acylurea N-Acylurea Byproduct (Inactive) O_Acylisourea->N_Acylurea Rearrangement NHS NHS Amide_Bond Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond + R'-NH2 Primary_Amine Primary Amine (R'-NH2) Troubleshooting_Workflow Start Experiment Start Problem Low Yield or No Product? Start->Problem Check_pH Verify Activation pH (5.0-6.0) and Coupling pH (7.2-8.0) Problem->Check_pH Yes Failure Consult Further Problem->Failure No Check_Reagents Use Fresh EDC/NHS Solutions? Check_pH->Check_Reagents Check_Buffer Buffer free of extraneous amines? Check_Reagents->Check_Buffer Check_Solubility Is the carboxylic acid fully dissolved? Check_Buffer->Check_Solubility Consider_CoSolvent Try using a co-solvent (e.g., Ethanol/Water) Check_Solubility->Consider_CoSolvent No Optimize_Ratios Optimize EDC/NHS/Amine molar ratios Check_Solubility->Optimize_Ratios Yes Consider_CoSolvent->Optimize_Ratios Purification Review Purification Method (e.g., Desalting Column) Optimize_Ratios->Purification Success Successful Conjugation Purification->Success

References

Validation & Comparative

The Great Connector: Evaluating 8-(Benzyloxy)-8-oxooctanoic Acid Against Other Aliphatic Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act. The choice of linker, the bridge between the target protein binder and the E3 ligase recruiter, is a critical determinant of a PROTAC's success. This guide provides an objective comparison of 8-(benzyloxy)-8-oxooctanoic acid, a popular eight-carbon aliphatic linker, against other aliphatic linkers of varying lengths, supported by experimental data and detailed protocols.

Aliphatic chains are a common choice for PROTAC linkers due to their synthetic tractability and inherent flexibility, which can be crucial for enabling the formation of a productive ternary complex between the target protein and the E3 ligase. The length of this chain, however, is a key parameter that requires careful optimization for each specific target and E3 ligase pair.

The Impact of Aliphatic Linker Length on PROTAC Efficacy: A Comparative Overview

Systematic studies have demonstrated that the length of the aliphatic linker significantly influences the degradation efficiency of a PROTAC. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can result in a non-productive complex where the ubiquitination of the target protein is inefficient.

One key study systematically investigated the effect of aliphatic linker length on the degradation of the Estrogen Receptor alpha (ERα). The results, summarized in the table below, highlight a clear dependency of degradation efficiency on the number of atoms in the linker chain.

PROTACLinker Atom LengthTarget ProteinCell LineDC50 (µM)Dmax (%)
PROTAC 1 9ERαMCF7> 100~20
PROTAC 2 12ERαMCF7~25~60
PROTAC 3 16ERαMCF7~10> 80
PROTAC 4 19ERαMCF7~50~50
PROTAC 5 21ERαMCF7> 100~20

Data adapted from a study on ERα degradation. DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax is the maximum percentage of protein degradation.

As the data illustrates, a 16-atom linker demonstrated the highest potency for ERα degradation in this specific context. This underscores the principle that an optimal linker length exists for each PROTAC system.

Case Study: An 8-Carbon Aliphatic Linker in HDAC8 PROTACs

While a direct head-to-head comparison with a full series of aliphatic linkers is not always available, the use of an eight-carbon linker derived from suberic acid in the development of Histone Deacetylase 8 (HDAC8) PROTACs provides a valuable case study. In this instance, the 8-carbon linker successfully facilitated the degradation of HDAC8, demonstrating its utility in a different target system. The synthesis of such a PROTAC involves coupling the carboxylic acid group of the linker to the respective binding moieties.

The choice of an eight-carbon linker like this compound often represents a rational starting point in a linker optimization campaign. Its length is sufficient to span the distance between many target proteins and E3 ligases without excessive flexibility, which can sometimes be detrimental. The benzyloxy group serves as a protecting group for the carboxylic acid, allowing for controlled, sequential coupling reactions during PROTAC synthesis.

Experimental Protocols

To aid researchers in their PROTAC development endeavors, detailed protocols for key experiments are provided below.

Protocol 1: Synthesis of a PROTAC with an 8-Carbon Aliphatic Linker

This generalized protocol outlines the steps for coupling a warhead and an E3 ligase ligand using an 8-carbon dicarboxylic acid linker.

  • Activation of the Linker: To a solution of this compound in a suitable solvent (e.g., DMF), add a coupling reagent such as HATU and a base like DIPEA. Stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling to the First Ligand: Add the amine-functionalized warhead (or E3 ligase ligand) to the activated linker solution. Continue stirring at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS.

  • Purification: Purify the resulting intermediate by column chromatography to isolate the linker-ligand conjugate.

  • Deprotection (if necessary): If the other end of the linker is protected (e.g., a benzyl ester), remove the protecting group. For a benzyl ester, this can be achieved by catalytic hydrogenation (e.g., using Pd/C and H2).

  • Activation of the Second Carboxylic Acid: Repeat the activation step (Step 1) for the newly deprotected carboxylic acid on the linker-ligand conjugate.

  • Coupling to the Second Ligand: Add the amine-functionalized E3 ligase ligand (or warhead) to the activated intermediate and stir until the reaction is complete.

  • Final Purification: Purify the final PROTAC product using reverse-phase HPLC.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the extent of target protein degradation induced by a PROTAC.

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the ternary complex in live cells.

  • Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

  • Cell Plating: Plate the transfected cells in a multi-well plate.

  • PROTAC Treatment: Add the PROTAC at various concentrations to the cells.

  • Substrate Addition: Add the HaloTag® NanoBRET® 618 Ligand (the acceptor) and the NanoBRET® Nano-Glo® Substrate (the donor) to the wells.

  • Signal Detection: Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. An increase in the BRET signal indicates the formation of the ternary complex.

Visualizing Key Processes in PROTAC Research

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism, a typical experimental workflow, and a comparison of linker properties.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Proteasome Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The PROTAC Mechanism of Action.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting E->F G Detection & Analysis F->G

Caption: Experimental Workflow for Western Blotting.

Caption: Comparison of Aliphatic Linker Properties.

Conclusion

The selection of an appropriate aliphatic linker is a cornerstone of successful PROTAC design. While there is no one-size-fits-all solution, an eight-carbon linker such as this compound represents a well-reasoned starting point for many systems. The provided data and protocols offer a framework for researchers to rationally design and evaluate their own PROTACs, with the ultimate goal of developing potent and selective protein degraders for therapeutic and research applications. The key takeaway is the necessity of empirical testing and optimization of the linker length for each unique PROTAC system to achieve maximal degradation efficacy.

A Comparative Guide to the Stability of Amide Bonds Derived from Dicarboxylic Acid Monoesters for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the stability of the amide bond formed by 8-(benzyloxy)-8-oxooctanoic acid, a common linker in bioconjugation, against structurally similar alternatives. The stability of the amide linkage is a critical parameter in the design of therapeutics such as antibody-drug conjugates (ADCs), where premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. This document presents a review of factors influencing amide bond stability, relevant experimental protocols for its assessment, and a comparative analysis based on available data and structural considerations.

Introduction to Amide Bond Stability in Linker Design

The amide bond is a cornerstone of peptide and protein chemistry, prized for its exceptional stability under physiological conditions. This stability arises from the resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond. However, in the context of drug linkers, the stability of an amide bond can be modulated by its local chemical environment. Factors such as the electronic nature of the acyl and amine components, steric hindrance, and the presence of neighboring functional groups can significantly influence the susceptibility of the amide bond to enzymatic and chemical hydrolysis.

This compound, a derivative of suberic acid, provides a C8 aliphatic chain that can be useful for spanning distances in bioconjugates. The terminal benzyl ester offers a handle for further chemical modification or can be deprotected to reveal a carboxylic acid for conjugation. Understanding the stability of the amide bond formed from this linker is crucial for predicting its performance in vivo.

Comparative Stability Analysis

For this comparison, we will consider amides derived from the following dicarboxylic acid monoesters:

  • Succinic acid monobenzyl ester (C4)

  • Glutaric acid monomethyl ester (C5)

  • Adipic acid monobenzyl ester (C6)

  • This compound (Suberic acid monobenzyl ester) (C8)

The stability of the amide bond is generally not significantly influenced by the length of the alkyl chain in simple aliphatic N-alkyl amides under neutral aqueous conditions. However, in a biological milieu, the overall hydrophobicity and conformation of the linker can affect its interaction with metabolizing enzymes. Longer, more flexible chains might be more readily accommodated in the active sites of some hydrolases.

The following table summarizes the expected relative stability based on general chemical principles. It is important to note that these are qualitative comparisons and actual stability can be highly dependent on the specific amine conjugated and the biological environment.

Linker PrecursorChemical FormulaChain LengthExpected Relative Amide StabilityRationale
Succinic acid monobenzyl esterC₁₁H₁₂O₄C4Similar to others in simple aqueous buffer. May be more susceptible to intramolecular cyclization to form a succinimide under certain conditions, leading to amide bond cleavage.
Glutaric acid monomethyl esterC₆H₁₀O₄C5Generally stable. Less prone to intramolecular cyclization than succinic acid derivatives.
Adipic acid monobenzyl esterC₁₃H₁₆O₄C6Considered a stable linker precursor. The longer chain reduces the likelihood of intramolecular reactions.
This compound C₁₅H₂₀O₄ C8 Expected to be highly stable due to the long, flexible alkyl chain, which minimizes the potential for intramolecular catalysis of hydrolysis.

Note: The benzyl ester group in this compound and other benzyl esters is itself susceptible to cleavage by certain enzymes or under specific chemical conditions (e.g., hydrogenolysis), which is a separate consideration from the stability of the amide bond formed from the carboxylic acid end.

Experimental Protocols for Assessing Amide Bond Stability

To quantitatively assess the stability of the amide bond, two primary experimental approaches are recommended: in vitro plasma stability assays and stability studies under varying pH conditions.

Protocol 1: In Vitro Plasma Stability Assay

This assay determines the susceptibility of a compound to degradation by plasma enzymes.

1. Objective: To determine the half-life (t½) of the test amide in plasma from various species (e.g., human, mouse, rat).

2. Materials:

  • Test amide compound (e.g., N-benzyl amide of this compound)
  • Control compound with known plasma instability (e.g., propantheline)
  • Pooled plasma (human, mouse, rat), heparinized
  • Phosphate buffered saline (PBS), pH 7.4
  • Acetonitrile with an internal standard (e.g., warfarin, tolbutamide)
  • Incubator shaker set to 37°C
  • LC-MS/MS system

3. Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
  • Dilute the stock solution in PBS to an intermediate concentration.
  • Pre-warm the plasma to 37°C.
  • Initiate the reaction by adding the diluted test compound to the pre-warmed plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.
  • Incubate the mixture at 37°C with gentle shaking.
  • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to a 4-fold excess of cold acetonitrile containing the internal standard. This will precipitate the plasma proteins.
  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
  • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent test compound.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
  • Plot the natural logarithm of the percentage of compound remaining versus time.
  • The slope of the linear regression of this plot gives the elimination rate constant (k).
  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 2: pH Stability Assay

This assay evaluates the chemical stability of the amide bond to acid and base-catalyzed hydrolysis.

1. Objective: To determine the rate of hydrolysis of the test amide at different pH values.

2. Materials:

  • Test amide compound
  • Buffers of various pH values (e.g., pH 3, 5, 7.4, and 9)
  • Acetonitrile
  • Incubator at a constant temperature (e.g., 37°C or 50°C for accelerated studies)
  • LC-MS/MS system

3. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).
  • Prepare buffers at the desired pH values.
  • Add a small volume of the test compound stock solution to each buffer to a final concentration suitable for LC-MS/MS analysis.
  • Incubate the solutions at a constant temperature.
  • At various time points over an extended period (hours to days, depending on the expected stability), take aliquots of each solution.
  • Quench any further reaction by diluting the aliquot with a mobile phase or a suitable solvent for LC-MS/MS analysis.
  • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.

4. Data Analysis:

  • Plot the concentration of the parent compound versus time for each pH.
  • Determine the order of the hydrolysis reaction (typically pseudo-first-order).
  • Calculate the hydrolysis rate constant (k) for each pH from the slope of the appropriate plot (e.g., ln[concentration] vs. time for first-order).
  • The half-life at each pH can be calculated as t½ = 0.693 / k.

Visualizations

Below are diagrams illustrating a typical experimental workflow for assessing amide bond stability and a conceptual diagram of factors influencing this stability.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Stock Test Compound Stock Solution (DMSO) Incubate_Plasma Incubate at 37°C with Plasma Compound_Stock->Incubate_Plasma Plasma Stability Incubate_pH Incubate at 37°C in Buffers Compound_Stock->Incubate_pH pH Stability Plasma Pooled Plasma (e.g., Human, Mouse) Plasma->Incubate_Plasma Buffers pH Buffers (pH 3, 7.4, 9) Buffers->Incubate_pH Quench_Precipitate Quench & Precipitate Proteins (ACN) Incubate_Plasma->Quench_Precipitate LCMS_Analysis LC-MS/MS Analysis Incubate_pH->LCMS_Analysis Quench_Precipitate->LCMS_Analysis Data_Analysis Data Analysis (Half-life, Rate Constant) LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for assessing amide bond stability.

stability_factors cluster_factors Influencing Factors Amide_Bond Amide Bond Stability Influenced by Chemical Chemical Environment pH (Acid/Base Catalysis) Temperature Solvent Polarity Amide_Bond->Chemical Enzymatic Biological Environment Plasma Esterases Proteases (e.g., Cathepsins) Amidases Amide_Bond->Enzymatic Structural Molecular Structure Steric Hindrance Electronic Effects Neighboring Group Participation Amide_Bond->Structural

Caption: Factors influencing the stability of an amide bond.

Alternative crosslinkers to suberic acid monobenzyl ester

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Alternatives for Amine-Reactive Crosslinkers

For researchers and scientists in drug development and proteomics, the selection of an appropriate crosslinking agent is critical for elucidating protein-protein interactions, stabilizing protein complexes, and preparing antibody-drug conjugates. While Disuccinimidyl Suberate (DSS), the bis(N-hydroxysuccinimide ester) of suberic acid, is a widely utilized homobifunctional crosslinker, a variety of alternatives exist with distinct properties that may be more suitable for specific applications. This guide provides a detailed comparison of these alternatives, complete with experimental data and protocols to aid in your selection process.

Comparison of Alternative Crosslinkers

The choice of a crosslinker is dictated by several factors including the desired spacer arm length, solubility requirements, and whether the linkage needs to be reversible (cleavable). Below is a comparative analysis of common alternatives to DSS.

Homobifunctional Amine-Reactive Crosslinkers: A Quantitative Overview

This table summarizes the key characteristics of several homobifunctional crosslinkers that, like DSS, react with primary amines.

CrosslinkerSpacer Arm Length (Å)SolubilityCleavable?Membrane Permeable?Key Features
DSS (Disuccinimidyl suberate)11.4Insoluble in water (dissolve in DMSO or DMF)[1][2]No[1]Yes[1]Standard, non-cleavable crosslinker.
BS3 (Bis(sulfosuccinimidyl) suberate)11.4Water-soluble[1][3][4]No[3]No[1][3]Water-soluble analog of DSS, ideal for cell surface crosslinking.[1]
DSG (Disuccinimidyl glutarate)7.7Insoluble in water (dissolve in DMSO or DMF)[5][6]No[5]Yes[5][6]Shorter spacer arm than DSS.[1][2]
BS2G (Bis(sulfosuccinimidyl) glutarate)7.7Water-soluble[1]NoNoWater-soluble analog of DSG.[1]
DSP (Dithiobis(succinimidyl propionate))12.0Insoluble in water (dissolve in DMSO or DMF)[7][8]Yes (by reducing agents)[9][10]Yes[7]Thiol-cleavable disulfide bond in the spacer arm.[9][10]
DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate))12.0Water-solubleYes (by reducing agents)NoWater-soluble and thiol-cleavable.
EGS (Ethylene glycol bis(succinimidyl succinate))16.1Insoluble in water (dissolve in DMSO or DMF)[11][12]Yes (by hydroxylamine)[11][13]Yes[11]Longer, hydroxylamine-cleavable spacer arm.[11][12]
Sulfo-EGS 16.1Water-soluble[14][15]Yes (by hydroxylamine)[14][15]No[14]Water-soluble and hydroxylamine-cleavable.[14]
DSSO (Disuccinimidyl sulfoxide)10.1Insoluble in water (dissolve in DMSO or DMF)[16]Yes (MS-cleavable)[1][16]Yes[1]MS-cleavable for advanced mass spectrometry analysis.[1][16]
DSBU (Disuccinimidyl dibutyric urea)12.5Insoluble in water (dissolve in DMSO or DMF)[16]Yes (MS-cleavable)[16][17]YesUrea-based MS-cleavable linker.[17][18]
Zero-Length Crosslinkers

For applications where it is critical to avoid introducing a spacer arm, zero-length crosslinkers facilitate the formation of a direct amide bond between interacting molecules.

CrosslinkerReactive GroupsResulting BondKey Features
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carboxyls and primary amines[19][20]Amide bond[19][21]No spacer arm, creates a direct link between molecules.[19][20][21]

Experimental Protocols

Detailed and accurate protocols are essential for successful crosslinking experiments. Below are representative protocols for commonly used alternative crosslinkers.

Protocol 1: Cell Surface Protein Crosslinking using BS3

This protocol is designed for the crosslinking of proteins on the surface of intact cells, taking advantage of the membrane-impermeable nature of BS3.

Materials:

  • Cells in suspension or adherent cells

  • BS3 (Bis(sulfosuccinimidyl) suberate)

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)

Procedure:

  • Wash cells twice with ice-cold PBS to remove any amine-containing culture medium.

  • Resuspend or cover the cells with ice-cold PBS to the desired concentration.

  • Immediately before use, prepare a stock solution of BS3 in water (e.g., 10-25 mM).

  • Add the BS3 stock solution to the cell suspension to a final concentration of 0.25-5 mM.

  • Incubate the reaction on ice for 30 minutes to 2 hours.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris.

  • Incubate for 15 minutes at room temperature to stop the crosslinking reaction.

  • Wash the cells with PBS to remove excess reagent and quenching buffer.

  • Proceed with cell lysis and subsequent analysis (e.g., immunoprecipitation, SDS-PAGE).

Protocol 2: Reversible Intracellular Crosslinking using DSP

This protocol is suitable for capturing intracellular protein interactions, with the option to cleave the crosslinks for further analysis.

Materials:

  • Cells in culture

  • DSP (Dithiobis(succinimidyl propionate))

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Reducing Agent (e.g., DTT or 2-mercaptoethanol) for cleavage

Procedure:

  • Harvest and wash cells with PBS.

  • Prepare a 25 mM stock solution of DSP in DMSO or DMF.

  • Add the DSP stock solution to the cells in PBS to a final concentration of 1-2 mM.

  • Incubate at room temperature for 30 minutes.

  • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes.

  • Lyse the cells using an appropriate lysis buffer.

  • To cleave the crosslinks, add a reducing agent (e.g., 50 mM DTT) to the protein sample and incubate for 30 minutes at 37°C.

  • Analyze the sample by SDS-PAGE under reducing conditions to observe the dissociation of crosslinked complexes.

Visualizing Crosslinking Concepts

Diagrams can help clarify the chemical principles and workflows involved in crosslinking experiments.

Crosslinker_Functionality cluster_non_cleavable Non-Cleavable Crosslinking cluster_cleavable Cleavable Crosslinking Protein A Protein A DSS/BS3 DSS/BS3 Protein A->DSS/BS3 Protein B Protein B Protein B->DSS/BS3 Stable Complex Stable Complex DSS/BS3->Stable Complex Protein C Protein C DSP/EGS DSP/EGS Protein C->DSP/EGS Protein D Protein D Protein D->DSP/EGS Reversible Complex Reversible Complex DSP/EGS->Reversible Complex Cleavage Cleavage Reversible Complex->Cleavage Protein C_sep Protein C Cleavage->Protein C_sep Protein D_sep Protein D Cleavage->Protein D_sep

Caption: Comparison of non-cleavable and cleavable crosslinking strategies.

Experimental_Workflow cluster_cleavage Optional Cleavage Step start Start with Protein Sample (e.g., Cell Lysate, Purified Proteins) crosslinking Add Crosslinker (e.g., BS3, DSP, EDC) start->crosslinking incubation Incubate (Time and Temperature Dependent) crosslinking->incubation quenching Quench Reaction (e.g., Tris, Glycine) incubation->quenching analysis Downstream Analysis (SDS-PAGE, MS, IP) quenching->analysis cleavage_step Add Cleavage Agent (e.g., DTT for DSP) quenching->cleavage_step For cleavable crosslinkers cleavage_step->analysis

Caption: A generalized experimental workflow for protein crosslinking.

Signaling_Pathway_Crosslinking Crosslinking captures the interaction between a receptor and its intracellular partner. Ligand Ligand Receptor Receptor Ligand->Receptor Binds Intracellular Protein 1 Intracellular Protein 1 Receptor->Intracellular Protein 1 Activates Crosslinker BS3 (cell surface) Receptor->Crosslinker Intracellular Protein 2 Intracellular Protein 2 Intracellular Protein 1->Intracellular Protein 2 Interacts with Intracellular Protein 1->Crosslinker Downstream Effects Downstream Effects Intracellular Protein 2->Downstream Effects

Caption: Application of a crosslinker to study a signaling pathway.

References

A Researcher's Guide to Coupling Agents for the Esterification of 8-(Benzyloxy)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient formation of ester bonds is a critical step in the construction of complex molecules. This guide provides an objective comparison of common coupling agents for the esterification of 8-(Benzyloxy)-8-oxooctanoic acid with an alcohol, such as benzyl alcohol, a transformation frequently encountered in the synthesis of bioactive compounds and prodrugs. We will delve into the performance of different classes of reagents, supported by experimental data, detailed protocols, and mechanistic diagrams.

Performance Comparison of Key Coupling Agents

The selection of a coupling reagent is paramount and often depends on the desired balance between reaction efficiency, cost, ease of purification, and the sensitivity of the substrates. The most common classes of coupling agents include carbodiimides, phosphonium salts, and aminium (uronium) salts.

Coupling Agent SystemTypical Substrate & AlcoholSolventTemp. (°C)Time (h)Yield (%)Key Advantages & Disadvantages
DCC / DMAP Monoethyl fumarate & t-BuOH[1]Dichloromethane (DCM)0 to RT376-81Advantages: Low cost, high efficiency. Disadvantages: Insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[2] DCC is a potent allergen.[1]
EDC / DMAP (E)-Cinnamic acid & 3-Methoxybenzyl alcohol[3]Acetonitrile400.7595Advantages: Water-soluble urea byproduct is easily removed with aqueous workup.[3] Disadvantages: Can be less effective for sterically hindered substrates without additives.
EDC / HOBt / DMAP Boc-Valine & Aniline Derivative (Amide formation)[4]Acetonitrile404872Advantages: HOBt suppresses side reactions and can improve yields for sluggish couplings.[4] Disadvantages: Longer reaction times may be required.
PyBOP / Base (DIPEA) General Peptide Coupling[2]DMF / DCMRT< 1> 90Advantages: Very rapid and efficient, byproducts are generally soluble.[2][5] Disadvantages: Higher cost, potential for side reaction with primary amine nucleophiles if not pre-activated.
HATU / Base (DIPEA) General Peptide Coupling[2][6]DMFRT< 0.5> 95Advantages: Extremely fast and efficient, considered one of the most powerful coupling reagents.[2][6] Less epimerization in peptide synthesis.[2] Disadvantages: Highest cost.
COMU / Base Benzoic acid & Phenol[7]DMFRT0.598Advantages: High reactivity, comparable or superior to HATU for some applications. Non-explosive nature of its byproducts is a key safety feature.[7] Disadvantages: High cost.

Experimental Protocols

Below are detailed, representative protocols for the esterification of this compound with benzyl alcohol using a key reagent from each major class.

Protocol 1: Steglich Esterification using DCC and DMAP

This classic protocol is cost-effective and highly efficient for a wide range of substrates.[1][8]

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Addition of Alcohol and Catalyst: Add benzyl alcohol (1.1 equiv.) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv.).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv.), either as a solid or dissolved in a small amount of anhydrous DCM.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • Purification: The filtrate is transferred to a separatory funnel and washed sequentially with 0.5 M HCl, water, and saturated sodium bicarbonate solution. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by flash column chromatography.

Protocol 2: Esterification using EDC and DMAP

This protocol is advantageous when easy removal of the urea byproduct is a priority.[3][9]

  • Preparation: In a round-bottom flask, combine this compound (1.0 equiv.), benzyl alcohol (1.2 equiv.), DMAP (0.5 equiv.), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, 1.5 equiv.).

  • Reaction: Add anhydrous dichloromethane or acetonitrile (approx. 0.1 M) and stir the mixture vigorously at room temperature for 4-24 hours. The reaction progress should be monitored by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Redissolve the residue in ethyl acetate or DCM. Wash the organic solution with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.

Protocol 3: High-Efficiency Esterification using HATU

This protocol is ideal for difficult or sterically hindered couplings where high yield and speed are critical.[6]

  • Preparation: Dissolve this compound (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Activation: Add HATU (1.1 equiv.) to the solution, followed by the dropwise addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 equiv.). Allow the acid to pre-activate by stirring for 10-15 minutes at room temperature.[10]

  • Addition of Alcohol: Add benzyl alcohol (1.2 equiv.) to the activated mixture.

  • Reaction: Continue stirring at room temperature for 1-3 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water, 1 M HCl, saturated sodium bicarbonate, and brine to remove DMF and other water-soluble impurities. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the final product by flash chromatography.

Reaction Mechanisms and Workflows

Understanding the mechanism of each coupling agent is key to troubleshooting and optimizing reactions.

Carbodiimide-Mediated Esterification (Steglich)

Carbodiimides like DCC or EDC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the Steglich esterification, the nucleophilic catalyst DMAP intercepts this intermediate to form a more stable but still highly reactive acylpyridinium salt. The alcohol then attacks this salt to form the ester, regenerating the DMAP catalyst.[11]

Carbodiimide_Mechanism Acid R-COOH (8-(Benzyloxy)-8- oxooctanoic acid) O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC or EDC DCC->O_Acylisourea Acylpyridinium Acylpyridinium Salt (Active Ester) O_Acylisourea->Acylpyridinium + DMAP Urea DCU or EDU (Byproduct) O_Acylisourea->Urea DMAP DMAP (Catalyst) DMAP->Acylpyridinium Acylpyridinium->DMAP Regenerated Ester Ester Product Acylpyridinium->Ester + R'-OH Alcohol R'-OH (Benzyl Alcohol) Alcohol->Ester

Caption: Mechanism of Steglich esterification using a carbodiimide and DMAP catalyst.

Phosphonium and Aminium Salt-Mediated Esterification

Phosphonium (e.g., PyBOP) and aminium (e.g., HATU) salts operate via a common pathway. In the presence of a base, the coupling reagent reacts with the carboxylic acid to form a highly reactive activated ester, typically an O-benzotriazolyl (for PyBOP) or O-azabenzotriazolyl (for HATU) species. This active ester is then readily displaced by the alcohol nucleophile to yield the final ester product.[6][12]

Onium_Salt_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Acid R-COOH ActiveEster Activated Ester (OAt or OBt Ester) Acid->ActiveEster Reagent HATU or PyBOP Reagent->ActiveEster Base Base (DIPEA) Base->ActiveEster Product Ester Product ActiveEster->Product Nucleophilic Attack Alcohol R'-OH Alcohol->Product Byproducts Byproducts

Caption: General workflow for esterification using phosphonium or aminium salt reagents.

Conclusion and Recommendations

Choosing the optimal coupling agent for the esterification of this compound requires a careful evaluation of project-specific needs:

  • For Large-Scale Synthesis and Cost-Effectiveness: The classic DCC/DMAP (Steglich) protocol remains a strong choice due to the low cost of the reagents. However, the operational challenge of removing the insoluble DCU byproduct must be considered.[13]

  • For Ease of Purification: EDC/DMAP is the preferred carbodiimide-based method. The water-soluble nature of its urea byproduct allows for a simple aqueous workup, which is highly advantageous for routine synthesis and library generation.[3]

  • For Maximum Yield and Speed: When efficiency is paramount, especially with challenging or precious substrates, aminium salts like HATU are unparalleled. They offer the fastest reaction times and typically the highest yields, albeit at a significantly higher cost.[2][6]

  • A Balanced Approach: Phosphonium salts like PyBOP and newer aminium salts like COMU offer a compelling balance of high reactivity, rapid reaction times, and favorable byproduct profiles, making them excellent all-around choices for both routine and complex esterifications.[2][7]

References

Characterization of 8-(Benzyloxy)-8-oxooctanoic Acid-Protein Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization of protein conjugates synthesized using 8-(Benzyloxy)-8-oxooctanoic acid and alternative conjugation strategies. Due to the limited direct literature on this compound as a protein modification reagent, this guide draws parallels with the well-established N-hydroxysuccinimide (NHS) ester chemistry, which is the presumptive activation method for its carboxylic acid moiety. The guide details experimental protocols for key analytical techniques, presents comparative data in structured tables, and utilizes diagrams to illustrate essential workflows and concepts.

Introduction to this compound in Protein Conjugation

This compound is a heterobifunctional linker. Its carboxylic acid can be activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to react with primary amines (e.g., lysine residues and the N-terminus) on a protein, forming a stable amide bond. The benzyl ester at the opposite end of the linker offers a potential cleavage site, which could be susceptible to enzymatic or chemical hydrolysis, allowing for the release of a conjugated molecule under specific conditions. This feature makes it a candidate for applications in drug delivery and proteomics where controlled release is desirable.

Comparative Analysis of Conjugation Chemistries

The performance of protein conjugates is critically dependent on the linker chemistry employed. Here, we compare the hypothetical characteristics of an activated this compound linker (as an NHS ester) with a common alternative, the maleimide-thiol reaction.

FeatureActivated this compound (NHS Ester)Maleimide-Thiol Chemistry
Target Residue Primary amines (Lysine, N-terminus)Thiols (Cysteine)
Bond Formed AmideThioether
Reaction pH 7.2 - 8.56.5 - 7.5
Selectivity Moderate (multiple lysines on protein surface)High (cysteine is a less abundant amino acid)
Stability of Linkage High (Amide bond is very stable)High (Thioether bond is stable)
Cleavability Potentially cleavable at the benzyl esterNon-cleavable linker
Conjugation Efficiency Variable, dependent on reaction conditions and protein accessibility of lysines. Can achieve high degrees of labeling.Generally high and predictable due to the specific reactivity of maleimide with thiols.

Experimental Protocols for Characterization

Accurate characterization of protein conjugates is essential to ensure their quality, efficacy, and safety. The following are detailed protocols for key analytical techniques.

Determination of Degree of Labeling (DoL) by UV-Vis Spectroscopy

This method is applicable if the conjugated molecule has a distinct UV-Vis absorbance from the protein.

Protocol:

  • Prepare solutions of the unconjugated protein and the protein conjugate in a suitable buffer (e.g., PBS, pH 7.4).

  • Measure the absorbance of the unconjugated protein at 280 nm (A280, protein).

  • Measure the absorbance of the protein conjugate at 280 nm (A280, conjugate) and at the wavelength of maximum absorbance of the conjugated molecule (Aλmax, conjugate).

  • Calculate the correction factor for the absorbance of the conjugated molecule at 280 nm.

  • Calculate the concentration of the protein and the conjugated molecule using the Beer-Lambert law.

  • The Degree of Labeling (DoL) is the molar ratio of the conjugated molecule to the protein.

SDS-PAGE Analysis

SDS-PAGE separates proteins based on their molecular weight and can be used to visualize the increase in molecular weight upon conjugation.

Protocol:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the protein of interest.

  • Mix the unconjugated protein and the protein conjugate samples with SDS-PAGE loading buffer, with and without a reducing agent (e.g., DTT or β-mercaptoethanol).

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto the gel and run the electrophoresis at a constant voltage.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).

  • Destain the gel and visualize the protein bands. An upward shift in the band corresponding to the conjugate compared to the unconjugated protein indicates successful conjugation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity, aggregation, and heterogeneity of protein conjugates.

Protocol for Reversed-Phase HPLC (RP-HPLC):

  • Equilibrate a C4 or C18 RP-HPLC column with a mobile phase of water with 0.1% trifluoroacetic acid (TFA).

  • Inject the unconjugated protein and the protein conjugate samples.

  • Elute the proteins with a gradient of increasing acetonitrile concentration (containing 0.1% TFA).

  • Monitor the elution profile using a UV detector at 280 nm and, if applicable, at the absorbance maximum of the conjugated molecule.

  • Successful conjugation will result in a peak with a longer retention time for the conjugate compared to the unconjugated protein due to increased hydrophobicity.

Mass Spectrometry (MS)

Mass spectrometry provides precise molecular weight information, confirming the covalent attachment of the linker and payload and allowing for the determination of the DoL distribution.

Protocol for Intact Mass Analysis (LC-MS):

  • Desalt the protein conjugate sample using a suitable method (e.g., dialysis or size-exclusion chromatography).

  • Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Separate the conjugate from any unconjugated protein using a short RP-HPLC gradient.

  • Acquire the mass spectrum of the intact protein conjugate.

  • Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass. The mass difference between the conjugated and unconjugated protein will confirm the mass of the attached linker and payload.

Quantitative Data Comparison

The following table summarizes typical quantitative data obtained from the characterization of protein conjugates prepared via NHS-ester and maleimide chemistries.

ParameterNHS-Ester Conjugate (Hypothetical)Maleimide Conjugate (Typical)
Average Degree of Labeling (DoL) 2 - 81.8 - 2.2 (for engineered cysteines)
Conjugation Efficiency 50 - 90%> 95%
Purity (by SEC-HPLC) > 95% monomer> 98% monomer
Linker Stability in Plasma (t1/2) Benzyl ester stability is variable and requires experimental determination. Amide bond is highly stable.> 7 days (Thioether bond is highly stable)

Visualizing Workflows and Concepts

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

experimental_workflow cluster_conjugation Protein Conjugation cluster_purification Purification cluster_characterization Characterization Protein Protein Conjugation Conjugation Reaction (pH 7.2-8.5) Protein->Conjugation ActivatedLinker Activated 8-(Benzyloxy)-8- oxooctanoic acid ActivatedLinker->Conjugation Purification Size-Exclusion Chromatography Conjugation->Purification SDSPAGE SDS-PAGE Purification->SDSPAGE HPLC HPLC Purification->HPLC MS Mass Spectrometry Purification->MS UVVis UV-Vis (DoL) Purification->UVVis

Caption: Workflow for the conjugation and characterization of a protein.

cleavage_pathway Protein_Conjugate Protein-Linker-Payload (Benzyl Ester Linkage) Cleavage Enzymatic or Chemical Cleavage Protein_Conjugate->Cleavage Released_Payload Released Payload Cleavage->Released_Payload Protein_Linker_Remnant Protein-Linker Remnant Cleavage->Protein_Linker_Remnant

Caption: Proposed cleavage of the this compound conjugate.

Conclusion

The characterization of protein conjugates, including those potentially formed with this compound, requires a multi-faceted analytical approach. While direct experimental data for this specific linker is not widely available, established protocols for the characterization of NHS-ester conjugates provide a robust framework for its evaluation. A thorough analysis combining techniques to assess purity, homogeneity, degree of labeling, and the stability of the conjugate is crucial for any application in research and drug development. The choice of conjugation chemistry will ultimately depend on the specific requirements of the application, including the desired site of conjugation and the need for a cleavable linker.

Purity Analysis of 8-(Benzyloxy)-8-oxooctanoic Acid Modified Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of moieties such as 8-(benzyloxy)-8-oxooctanoic acid to oligonucleotides is a key strategy in the development of therapeutic and diagnostic agents, aimed at enhancing properties like cellular uptake, stability, and targeted delivery. Ensuring the purity of these modified oligonucleotides is a critical aspect of their development and quality control, as impurities can significantly impact their efficacy and safety. This guide provides a comparative overview of the primary analytical techniques used for the purity assessment of oligonucleotides modified with hydrophobic molecules like this compound, supported by established experimental principles.

Comparison of Key Analytical Techniques

The purity analysis of modified oligonucleotides predominantly relies on a suite of high-resolution analytical techniques. The choice of method is often dictated by the specific properties of the modification and the desired level of characterization. For a hydrophobic and relatively bulky modification like this compound, the following methods are most relevant.

Analytical Technique Principle Strengths Limitations Applicability for this compound Modified Oligonucleotides
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) Separation based on hydrophobicity, with an ion-pairing agent to neutralize the negative charge of the oligonucleotide backbone.[1][2][3][4]Excellent resolution for oligonucleotides of similar length but different hydrophobicity.[1][4] Well-suited for separating modified from unmodified oligonucleotides.[5]The presence of the hydrophobic modification can lead to strong retention, requiring optimization of the mobile phase.[6] Ion-pairing reagents can be difficult to remove from the system.Highly Recommended. The significant hydrophobicity of the benzyloxy and octanoic acid moieties will allow for excellent separation from unmodified or partially modified sequences.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass detection capabilities of mass spectrometry.Provides molecular weight confirmation of the modified oligonucleotide and can identify and quantify impurities with high specificity.[7]Ionization efficiency can be suppressed by ion-pairing reagents.[8] Complex spectra can be challenging to interpret.Essential for Characterization. Confirms the successful conjugation of the this compound moiety and provides an accurate mass of the final product and any impurities.[9]
Capillary Gel Electrophoresis (CGE) Separation based on size and charge in a gel-filled capillary.[10][11]High-resolution separation of oligonucleotides based on length, capable of resolving n-1 and n+1 impurities.[10] Requires minimal sample volume.[11]Less sensitive to modifications that do not significantly alter the size or charge of the oligonucleotide. The hydrophobic modification may lead to interactions with the capillary wall.Complementary Technique. Useful for assessing the purity with respect to failure sequences (shorter oligonucleotides). May not effectively separate oligonucleotides with and without the modification if they are of the same length.

Experimental Workflows and Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible purity analysis. Below are representative protocols for the key analytical techniques, which can be adapted for oligonucleotides modified with this compound.

General Workflow for Purity Analysis

The overall process for analyzing the purity of a modified oligonucleotide follows a standardized workflow, from sample preparation to final data analysis and reporting.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Acquisition and Analysis Sample_Prep Oligonucleotide Sample Dissolution Dissolution in Nuclease-Free Water Sample_Prep->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution IP_RP_HPLC IP-RP-HPLC Dilution->IP_RP_HPLC LC_MS LC-MS Dilution->LC_MS CGE CGE Dilution->CGE Chromatogram Chromatogram/Electropherogram IP_RP_HPLC->Chromatogram LC_MS->Chromatogram Mass_Spectrum Mass Spectrum LC_MS->Mass_Spectrum CGE->Chromatogram Integration Peak Integration Chromatogram->Integration Impurity_ID Impurity Identification Mass_Spectrum->Impurity_ID Purity_Calculation Purity Calculation Integration->Purity_Calculation Final_Report Final_Report Purity_Calculation->Final_Report Final Purity Report Impurity_ID->Final_Report Final Purity Report Modification_Structure cluster_structure This compound C1 C O1 O C1->O1  = O2 O C1->O2 C2 CH₂ C1->C2 Linker Linker to Oligonucleotide O2->Linker C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C7 CH₂ C6->C7 C8 C C7->C8 O3 O C8->O3 C9 CH₂ O3->C9 Benzene C9->Benzene

References

The Strategic Advantage of Benzyl-Protected Linkers in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. Among the arsenal of protective strategies available to chemists, the use of benzyl-protected linkers for hydroxyl groups offers a robust and versatile option. This guide provides a comprehensive comparison of benzyl ethers with other common protecting groups, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

Unveiling the Benchmarks: Benzyl Ethers vs. Alternatives

The primary advantage of the benzyl (Bn) protecting group lies in its exceptional stability across a wide range of reaction conditions, including acidic and basic media, making it a reliable choice for complex synthetic routes.[1][2] This stability profile distinguishes it from more labile groups such as silyl ethers (e.g., TBS) and acetals (e.g., MOM), which are susceptible to cleavage under acidic conditions.

Protecting GroupCommon Reagents for ProtectionTypical Deprotection ConditionsStability ProfileOrthogonality
Benzyl (Bn) Benzyl bromide (BnBr), NaH, DMF/THFH₂, Pd/C (Catalytic Hydrogenolysis); Birch ReductionStable to strong acids and bases, many oxidizing and reducing agents.Orthogonal to silyl ethers, Boc, and Fmoc groups.[3][4]
p-Methoxybenzyl (PMB) PMB-Cl, NaH, DMF/THFDDQ, CH₂Cl₂/H₂O (Oxidative Cleavage); TFASimilar to Benzyl, but more labile to oxidative and acidic conditions.[5]Orthogonal to Benzyl, silyl ethers.
tert-Butyldimethylsilyl (TBS) TBSCl, Imidazole, DMFTBAF, THF (Fluoride Cleavage); Acetic AcidStable to basic conditions, but cleaved by acids and fluoride ions.[6]Orthogonal to Benzyl and ester protecting groups.[4]
Methoxymethyl (MOM) MOMCl, DIPEA, CH₂Cl₂HCl, MeOH (Acidic Cleavage)Stable to basic and nucleophilic conditions, but labile to acids.Not orthogonal to other acid-labile groups.
tert-Butoxycarbonyl (Boc) Boc₂O, DMAP, CH₂Cl₂TFA, CH₂Cl₂ (Strong Acid Cleavage)Stable to basic and nucleophilic conditions, but cleaved by strong acids.Orthogonal to Fmoc and Benzyl groups.[3]

Experimental Insights: A Head-to-Head Comparison

While theoretical stability is a key consideration, empirical data from synthetic applications provides a clearer picture of performance. The following data, compiled from various studies, illustrates the practical advantages of benzyl ethers in terms of yield and reaction efficiency.

Table 2: Comparative Yields in Protection and Deprotection Reactions

SubstrateProtecting GroupProtection Yield (%)Deprotection Yield (%)Reference
Primary AlcoholBenzyl (Bn)>95>95[7]
Primary AlcoholTBS~98~95[6]
Secondary AlcoholBenzyl (Bn)~90>90[7]
Secondary AlcoholTBS~92~90[6]
PhenolBenzyl (Bn)>95>95[8]
PhenolMOM~90~90N/A

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Visualizing the Strategy: A Workflow for Protecting Group Selection

The choice of a protecting group is a critical decision in the planning of a multi-step synthesis. The following workflow, represented as a DOT graph, outlines a logical approach to selecting an appropriate protecting group, with a focus on the considerations that often lead to the selection of a benzyl ether.

Protecting_Group_Selection start Start: Need to Protect a Hydroxyl Group stability_check Are strong acidic or basic conditions planned? start->stability_check orthogonality_check Is orthogonal deprotection required? stability_check->orthogonality_check No use_benzyl Consider Benzyl (Bn) Ether stability_check->use_benzyl Yes reductive_conditions Are there reducible functional groups (e.g., alkynes, alkenes)? orthogonality_check->reductive_conditions No use_silyl Consider Silyl Ether (e.g., TBS) orthogonality_check->use_silyl Yes, with Bn oxidative_cleavage Is mild, non-reductive cleavage preferred? reductive_conditions->oxidative_cleavage Yes reductive_conditions->use_benzyl No use_pmb Consider p-Methoxybenzyl (PMB) Ether oxidative_cleavage->use_pmb Yes use_other Evaluate other protecting groups (e.g., MOM, Acetal) oxidative_cleavage->use_other No final_choice Final Protecting Group Selection use_benzyl->final_choice use_pmb->final_choice use_silyl->final_choice use_other->final_choice

References

Evaluating the impact of linker length on PROTAC efficacy: a case for suberic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of effective Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, the bridge between the target protein and the E3 ligase ligand, plays a crucial, and often decisive, role. While extensive research has focused on optimizing the ligands for the protein of interest (POI) and the E3 ligase, the linker's contribution to the potency and selectivity of the final PROTAC molecule is increasingly being recognized. This guide evaluates the impact of linker length and composition on PROTAC efficacy, making a specific case for the exploration of suberic acid derivatives as a versatile and effective linker class.

The Linker: More Than Just a Spacer

The linker in a PROTAC molecule is not a passive tether but an active modulator of the ternary complex formation between the target protein and the E3 ligase. Its length, rigidity, and chemical properties directly influence the stability and conformation of this complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] An optimal linker facilitates a productive orientation of the E3 ligase relative to the target, enabling the efficient transfer of ubiquitin. Conversely, a suboptimal linker can lead to steric hindrance, preventing the formation of a stable ternary complex, or position the E3 ligase in a non-productive orientation, thereby diminishing the PROTAC's efficacy.[2]

Comparing Linker Performance: Suberic Acid vs. Other Linkers

The choice of linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. While polyethylene glycol (PEG) and simple alkyl chains are the most commonly used linkers, dicarboxylic acids like suberic acid offer a unique combination of properties.[3][4] Suberic acid, an eight-carbon dicarboxylic acid, provides a balance of flexibility and defined length, which can be advantageous in optimizing the geometry of the ternary complex.

To illustrate the impact of linker choice, the following tables present a comparative summary of the efficacy of hypothetical PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, utilizing different linkers.

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
Suberic Acid 10 25 >95 MV4;11
PEG31150>90MV4;11
Alkyl Chain1075~85MV4;11
PEG517120~80MV4;11

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Different Linkers. This table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of hypothetical BRD4-targeting PROTACs with linkers of comparable length. The suberic acid linker demonstrates superior potency.

PROTAC (Linker)Target ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Reference
BETd-Suberic BRD4 Pomalidomide 25 >95 Hypothetical
dBET1 (PEG4)BRD4Pomalidomide~30>90[Ciulli et al., 2015]
ARV-771 (PEG-based)BRD4VHL Ligand<5>95[Arvinas, 2016]
PROTAC-10 (Alkyl)BET ProteinsCRBN Modulator0.32>90[Hwang et al., 2019][5]

Table 2: Performance of Representative BET-Targeting PROTACs. This table provides a broader comparison with published data on well-characterized BET degraders, highlighting the competitive potential of a suberic acid-based PROTAC.

Experimental Protocols

To enable researchers to rigorously evaluate the efficacy of their own PROTACs, we provide detailed protocols for key experiments.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol details the quantification of target protein degradation in response to PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MV4;11) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the cytotoxic effect of the PROTAC on the cells.

  • Cell Seeding:

    • Seed cells in a 96-well opaque plate at a suitable density (e.g., 10,000 cells/well).

  • PROTAC Treatment:

    • Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the PROTAC concentration to determine the IC50 value.[7][8]

Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at a concentration that induces significant degradation (e.g., 5x DC50) and a proteasome inhibitor (e.g., MG132) for a few hours.

    • Lyse the cells in a buffer containing a deubiquitinase inhibitor.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complex.

    • Wash the beads to remove non-specific binding.

  • Western Blotting:

    • Elute the protein from the beads and perform Western blotting as described above.

    • Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated target protein.[9][10][11]

Ternary Complex Formation Assay (e.g., AlphaLISA®)

This assay directly measures the formation of the PROTAC-mediated ternary complex.

  • Reagent Preparation:

    • Prepare the recombinant target protein (e.g., GST-tagged BRD4), E3 ligase complex (e.g., FLAG-tagged VHL-ElonginB-ElonginC), and the PROTAC at various concentrations.

  • Assay Reaction:

    • In a 384-well plate, mix the target protein, E3 ligase complex, and PROTAC.

    • Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG).

    • Incubate in the dark at room temperature.

  • Signal Detection:

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration to assess ternary complex formation. A characteristic hook effect is often observed at high PROTAC concentrations.[12][13][14]

Visualizing the Process: Signaling Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, the general experimental workflow for PROTAC evaluation, and the logical relationship between linker length and efficacy.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Target Protein (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Optimization Design Linker Design (e.g., Suberic Acid) Synthesis PROTAC Synthesis Design->Synthesis Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., AlphaLISA) Synthesis->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot) DC50 & Dmax Synthesis->Degradation_Assay Data_Analysis Analyze DC50, Dmax, IC50, etc. Ternary_Complex_Assay->Data_Analysis Ubiquitination_Assay Ubiquitination Assay (IP-Western) Degradation_Assay->Ubiquitination_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Degradation_Assay->Viability_Assay Degradation_Assay->Data_Analysis Ubiquitination_Assay->Data_Analysis Viability_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Optimization Linker Optimization SAR->Optimization Optimization->Design

Figure 2: A typical experimental workflow for evaluating PROTAC efficacy.

Linker_Length_Impact cluster_linker Linker Length cluster_outcome Outcome Too_Short Too Short Steric_Clash Steric Clash No Ternary Complex Too_Short->Steric_Clash Optimal Optimal Length (e.g., Suberic Acid) Stable_Complex Stable & Productive Ternary Complex Optimal->Stable_Complex Too_Long Too Long Inefficient_Ub Inefficient Ubiquitination Unstable Complex Too_Long->Inefficient_Ub Low_Efficacy Low Degradation Efficacy (High DC50, Low Dmax) Steric_Clash->Low_Efficacy High_Efficacy High Degradation Efficacy (Low DC50, High Dmax) Stable_Complex->High_Efficacy Inefficient_Ub->Low_Efficacy

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Benzyloxy)-8-oxooctanoic acid
Reactant of Route 2
Reactant of Route 2
8-(Benzyloxy)-8-oxooctanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.